Omeprazole Sulfide-13C,D3
Description
Properties
Molecular Formula |
C1613CH16D3N3O2S |
|---|---|
Molecular Weight |
333.43 |
Appearance |
Purity:99% HPLC; 99% atom 13C, 99% atom DBeige solid |
Synonyms |
6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-13c,d3; 2-[[(3,5-Dimethyl-4-methoxy-2-pyridyl)methyl]thio]-5-methoxybenzimidazole-13c,d3; Pyrmetazole-13c,d3; Ufiprazole-13c,d3; |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of Isotopically Labeled Omeprazole Analogs
An In-Depth Technical Guide to the Synthesis and Characterization of Omeprazole Sulfide-¹³C,D₃
This guide provides a comprehensive overview of the synthesis and characterization of Omeprazole Sulfide-¹³C,D₃, an isotopically labeled analog of a key metabolite and synthetic precursor of Omeprazole. Designed for researchers, medicinal chemists, and drug development professionals, this document details the strategic chemical synthesis, the rationale behind methodological choices, and the analytical techniques required for structural confirmation and purity assessment.
Omeprazole is a widely prescribed proton pump inhibitor (PPI) that effectively treats acid-related gastrointestinal disorders by irreversibly inhibiting the H+/K+-ATPase in gastric parietal cells.[1][2][3] The metabolism of Omeprazole is complex, primarily mediated by cytochrome P450 enzymes, leading to several metabolites, including Omeprazole Sulfide.[4][5] This sulfide analog is not only a metabolite but also a crucial precursor in the synthesis of Esomeprazole and a potential impurity in commercial Omeprazole preparations.[6]
The use of stable isotope-labeled compounds, such as Omeprazole Sulfide-¹³C,D₃, is indispensable in modern pharmaceutical research. These molecules serve as ideal internal standards for quantitative bioanalysis by mass spectrometry (LC-MS), enabling precise pharmacokinetic and drug metabolism studies by correcting for variability during sample preparation and analysis.[6][7][8] The known mass shift introduced by the ¹³C and deuterium (D) labels allows for unambiguous differentiation from the endogenous, unlabeled analyte, a critical requirement for accurate quantification in complex biological matrices.[9]
This guide elucidates a robust pathway for the synthesis of Omeprazole Sulfide-¹³C,D₃ and outlines the state-of-the-art analytical methods for its comprehensive characterization.
Synthetic Strategy and Execution
The synthesis of Omeprazole Sulfide-¹³C,D₃ requires the strategic coupling of two key heterocyclic building blocks: a substituted pyridine moiety and a benzimidazole moiety bearing the isotopic labels. The overall strategy is a nucleophilic substitution reaction where a mercapto-benzimidazole derivative displaces a leaving group on the pyridine ring. The isotopic labels (¹³C and D₃) are incorporated into the methoxy group of the benzimidazole ring, necessitating the use of an isotopically labeled methylating agent early in the synthetic sequence.
Synthetic Pathway Overview
The synthesis is designed as a convergent two-component strategy, maximizing efficiency and allowing for late-stage introduction of the labeled fragment.
Caption: Convergent synthesis pathway for Omeprazole Sulfide-¹³C,D₃.
Detailed Experimental Protocols
-
Rationale: This multi-step process begins with a commercially available precursor. The critical step is the introduction of the isotopic labels via methylation with ¹³C,D₃-iodomethane. This ensures the labels are in a stable position and provides the core benzimidazole structure.
-
Demethylation: To a solution of 4-methoxy-2-nitroaniline in a suitable solvent (e.g., dichloromethane), add a demethylating agent like boron tribromide (BBr₃) at a controlled low temperature (e.g., -78 °C). Allow the reaction to warm to room temperature and stir until completion, monitored by TLC.
-
Labeled Methylation: Quench the reaction carefully and extract the resulting 4-hydroxy-2-nitroaniline. Dissolve the product in a polar aprotic solvent (e.g., DMF) and add a base (e.g., K₂CO₃). Introduce ¹³C,D₃-Iodomethane and stir at room temperature. The use of ¹³C,D₃-I is the core of the labeling strategy.
-
Reduction: The resulting 4-(¹³C,D₃-Methoxy)-2-nitroaniline is reduced to the corresponding diamine. A common and effective method is using sodium dithionite (Na₂S₂O₄) in an aqueous ethanol solution under reflux.
-
Cyclization: The purified 4-(¹³C,D₃-Methoxy)-1,2-phenylenediamine is cyclized to form the thiol. This is achieved by reacting it with carbon disulfide (CS₂) in the presence of a base like potassium hydroxide (KOH) in an alcoholic solvent. Acidification of the reaction mixture precipitates the desired product.
-
Rationale: This component is synthesized from 2,3,5-collidine. The key steps involve N-oxidation followed by rearrangement to introduce the necessary hydroxymethyl group, which is then converted to a good leaving group (chloride) for the subsequent coupling reaction.
-
N-Oxidation: Dissolve 2,3,5-collidine in a chlorinated solvent and treat with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA).
-
Rearrangement and Functionalization: The resulting N-oxide is treated with acetic anhydride to induce rearrangement, followed by hydrolysis and subsequent methoxylation to yield 2-(hydroxymethyl)-4-methoxy-3,5-dimethylpyridine.
-
Chlorination: Convert the hydroxymethyl group to a chloromethyl group using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent.
-
Rationale: This final step is a classic nucleophilic substitution (SN2) reaction. The thiolate anion of the labeled benzimidazole, generated in situ with a base, acts as the nucleophile, attacking the electrophilic chloromethyl group of the pyridine moiety.
-
Reaction Setup: Dissolve the 5-(¹³C,D₃-Methoxy)-1H-benzo[d]imidazole-2-thiol in a mixture of ethanol and water.
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH) to deprotonate the thiol, forming the reactive thiolate anion.
-
Coupling: Add a solution of 2-(Chloromethyl)-4-methoxy-3,5-dimethylpyridine in ethanol dropwise to the reaction mixture.
-
Workup and Purification: Stir the reaction at room temperature until completion. The product typically precipitates from the solution or can be isolated by extraction. Purify the crude product by recrystallization or column chromatography to yield Omeprazole Sulfide-¹³C,D₃ as a solid.
Analytical Characterization
Comprehensive characterization is essential to confirm the identity, isotopic incorporation, and purity of the final compound. A combination of mass spectrometry, NMR spectroscopy, and chromatography is employed.
Characterization Workflow
Caption: Analytical workflow for the characterization of Omeprazole Sulfide-¹³C,D₃.
Mass Spectrometry (MS)
-
Objective: To confirm the molecular mass of the synthesized compound and verify the incorporation of the stable isotopes.
-
Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[8] A small amount of the sample is dissolved and injected into the LC-MS system, typically using electrospray ionization (ESI) in positive mode.
-
Expected Data: The analysis confirms the successful synthesis by observing the protonated molecular ion [M+H]⁺. The mass increase relative to the unlabeled standard is a key diagnostic.
| Compound | Formula | Exact Mass | Expected [M+H]⁺ (m/z) | Mass Shift |
| Omeprazole Sulfide (Unlabeled) | C₁₇H₁₉N₃O₂S | 329.12 | ~330.13 | 0 |
| Omeprazole Sulfide-¹³C,D₃ | C₁₆¹³CH₁₆D₃N₃O₂S | 333.14 | ~334.15 | +4 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To provide unequivocal structural confirmation and pinpoint the location of the isotopic labels.
-
Methodology: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed using both ¹H and ¹³C NMR spectroscopy.
-
Expected Spectral Features:
-
¹H NMR: The most significant change will be the complete absence of the singlet corresponding to the benzimidazole methoxy protons (typically around 3.8 ppm) due to the D₃ labeling. All other proton signals corresponding to the pyridine and benzimidazole rings should be present with appropriate chemical shifts and coupling patterns.
-
¹³C NMR: The spectrum will show a characteristic signal for the ¹³C-labeled methoxy carbon. This signal may appear as a multiplet due to coupling with deuterium (C-D coupling) and will likely be enhanced in intensity compared to other carbons. The chemical shifts of other carbons in the molecule can be compared to literature data for unlabeled Omeprazole and related structures to confirm the overall framework.[10][11][12]
-
High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the final compound.
-
Methodology: A standard reverse-phase HPLC method with UV detection is employed.
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm.
-
Mobile Phase: A gradient of acetonitrile and a buffered aqueous solution (e.g., 0.1% formic acid or an ammonium acetate buffer).[13]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a wavelength where the chromophore absorbs strongly (e.g., 302 nm).
-
-
Expected Data: A successful synthesis and purification will yield a chromatogram with a single major peak, indicating a purity level of ≥98%.
Applications in Drug Development
The primary application of Omeprazole Sulfide-¹³C,D₃ is as an internal standard for the quantification of Omeprazole Sulfide in biological samples (e.g., plasma, urine, tissue homogenates).[6] Its chemical and physical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during extraction, chromatography, and ionization. However, its +4 Da mass difference allows it to be distinguished and measured independently by a mass spectrometer, providing a reliable method to normalize for analytical variability.[13][9]
Conclusion
The synthesis and characterization of Omeprazole Sulfide-¹³C,D₃ is a multi-step process that requires careful execution and rigorous analytical validation. The convergent synthetic approach detailed here provides an efficient route to this valuable research tool. The characterization workflow, employing a suite of orthogonal analytical techniques (MS, NMR, and HPLC), ensures the final product meets the high standards of identity, isotopic enrichment, and purity required for its use in regulated bioanalytical studies and drug metabolism research.
References
-
Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PMC (National Center for Biotechnology Information) URL: [Link]
-
Title: Analytical methodologies for the determination of omeprazole: An overview Source: Ovid URL: [Link]
-
Title: Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection Source: PubMed URL: [Link]
-
Title: Bio-analytical method development and validation for omeprazole using lc-ms/ms Source: ResearchGate URL: [Link]
-
Title: Assignments of the resonance bands in the 13 C NMR spectra of omeprazole Source: ResearchGate URL: [Link]
-
Title: Expanded 13 C NMR spectrum of omeprazole in DMSO-d 6 Source: ResearchGate URL: [Link]
-
Title: Omeprazole spectral visit Source: New Drug Approvals URL: [Link]
-
Title: Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method Source: PubMed URL: [Link]
-
Title: Annotation of HCSC Label for omeprazole and CYP2C19 Source: ClinPGx URL: [Link]
-
Title: Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption Source: MDPI URL: [Link]
-
Title: PRILOSEC (omeprazole) Label Source: accessdata.fda.gov URL: [Link]
-
Title: OMEPRAZOLE capsule, delayed release Source: DailyMed - NIH URL: [Link]
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- 3. DailyMed - OMEPRAZOLE capsule, delayed release [dailymed.nlm.nih.gov]
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- 7. medchemexpress.com [medchemexpress.com]
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- 9. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. newdrugapprovals.org [newdrugapprovals.org]
- 13. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Omeprazole Sulfide-13C,D3 for metabolic pathway elucidation
Title: Precision Mapping of the Reductive Shunt: A Technical Guide to Using Omeprazole Sulfide-13C,D3 in Metabolic Elucidation
Executive Summary
The metabolic disposition of Omeprazole is classically defined by oxidative pathways mediated by CYP2C19 and CYP3A4.[1][2] However, the reductive pathway —converting the sulfoxide (Omeprazole) to the thioether (Omeprazole Sulfide)—represents a critical, often overlooked "metabolic shunt" with implications for chiral inversion, drug-drug interactions, and toxicity. This compound serves as the definitive molecular tool for elucidating this pathway. This guide details the application of this stable isotope-labeled compound not merely as an internal standard, but as a mechanistic probe to quantify reductive flux and investigate the reversibility of sulfoxide metabolism.
Technical Specifications & Mechanistic Role
The Molecule: this compound
This compound is a stable isotope-labeled analog of Omeprazole Sulfide (the reduced thioether metabolite). It typically carries a Carbon-13 label on the benzimidazole ring and three Deuterium atoms on the O-methyl group, providing a mass shift (typically +4 Da) sufficient to distinguish it from natural isotopes during mass spectrometry.
-
Chemical State: Thioether (Reduced form of Omeprazole).
-
Isotopic Utility:
-
Internal Standard (IS): Eliminates ionization suppression errors in LC-MS/MS quantification of the sulfide metabolite.
-
Mechanistic Tracer: When used as a substrate, it allows researchers to track the re-oxidation (Sulfide
Sulfoxide) pathway without interference from endogenous Omeprazole.
-
The "Reductive Shunt" Hypothesis
While CYP2C19 converts Omeprazole to 5-Hydroxyomeprazole and CYP3A4 converts it to Omeprazole Sulfone, the Sulfide metabolite is formed via non-enzymatic reduction (acidic gastric environment) or specific reductive enzymes. Crucially, the Sulfide can be re-oxidized back to Omeprazole by CYP3A4. This reversible loop is the mechanism behind the in vivo chiral inversion of proton pump inhibitors (PPIs).
Metabolic Pathway Visualization
The following diagram illustrates the central position of the Sulfide metabolite and the specific enzymatic routes.
Figure 1: The Omeprazole metabolic map highlighting the reversible reductive shunt (Red/Blue arrows) alongside standard oxidative clearance.
Experimental Workflow: Pathway Elucidation
This section outlines two distinct protocols: Protocol A (Quantification of metabolite formation) and Protocol B (Mechanistic elucidation of re-oxidation).
Protocol A: Quantitative Profiling of Sulfide Formation
Objective: Accurately measure the formation of Omeprazole Sulfide in hepatocytes or microsomes using this compound as the Internal Standard (IS).
Step-by-Step Methodology:
-
Incubation System:
-
Matrix: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Omeprazole (unlabeled) at 10 µM.
-
Cofactors: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
-
Reaction: Incubate at 37°C for 0, 15, 30, and 60 minutes.
-
Quenching & IS Addition (Critical Step):
-
Terminate reaction with ice-cold Acetonitrile (ACN) containing This compound (200 nM) .
-
Why: Adding the IS at the quench corrects for extraction recovery and matrix effects during the subsequent ionization.
-
-
Sample Prep:
Protocol B: The "Reverse Metabolism" Tracer Study
Objective: Prove that Omeprazole Sulfide can serve as a precursor to Omeprazole (re-oxidation) using the labeled compound as the substrate.
Step-by-Step Methodology:
-
Substrate Preparation: Use This compound as the primary substrate (not IS) at 1 µM.
-
Incubation: Incubate with HLM + NADPH (as above).
-
Target Analyte: Monitor for the formation of Omeprazole-13C,D3 (The heavy sulfoxide).
-
Logic: If you detect heavy Omeprazole, it proves the sulfide was re-oxidized. Endogenous (light) Omeprazole will not interfere.
-
-
Control: Incubate without NADPH to rule out non-enzymatic oxidation.
Analytical Configuration (LC-MS/MS)
Precise mass spectrometry settings are required to distinguish the labeled species.
Table 1: MRM Transitions & Mass Shifts
| Analyte | Precursor Ion ( | Product Ion ( | Role |
| Omeprazole Sulfide (Light) | 330.1 | 198.1 | Target Metabolite |
| This compound | 334.1 | 202.1 | Internal Standard |
| Omeprazole (Light) | 346.1 | 198.1 | Parent Drug |
| Omeprazole-13C,D3 | 350.1 | 202.1 | Re-oxidation Product (Tracer Study) |
Note: Mass shifts (+4 Da) assume a typical labeling pattern (e.g.,
Figure 2: Analytical workflow for the quantification of Omeprazole Sulfide.
Data Interpretation & Causality
-
Linearity & Suppression:
-
Plot the Area Ratio (Sulfide/IS) vs. Concentration.
-
If the IS response varies significantly between samples, it indicates Matrix Effects (ion suppression). The IS corrects for this because the
analog co-elutes with the analyte and experiences the exact same suppression.
-
-
Pathway Validation:
-
In Protocol B (Tracer), the appearance of m/z 350.1 (Heavy Omeprazole) confirms CYP-mediated S-oxidation.
-
Inhibition of this reaction by Ketoconazole (CYP3A4 inhibitor) confirms CYP3A4's role in the re-oxidation step.
-
References
-
BenchChem. (2025).[3] High-Throughput Quantification of Omeprazole and its Major Metabolites in Human Plasma using LC-MS/MS. Retrieved from
-
Cayman Chemical. Omeprazole Sulfide-d3 Product Information & Application Data. Retrieved from
-
Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from
-
National Institutes of Health (NIH). Inhibition of CYP2C19 and CYP3A4 by Omeprazole Metabolites and Their Contribution to Drug-Drug Interactions. Drug Metab Dispos.[3][6][7][8][9] Retrieved from
-
BasicMedical Key. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors. Retrieved from
Sources
- 1. Formation of omeprazole sulphone but not 5-hydroxyomeprazole is inhibited by grapefruit juice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacogenomics of Gastrointestinal Drugs: Focus on Proton Pump Inhibitors | Basicmedical Key [basicmedicalkey.com]
- 3. benchchem.com [benchchem.com]
- 4. shimadzu.com [shimadzu.com]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. veeprho.com [veeprho.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
Omeprazole Sulfide-13C,D3 as a reference standard in pharmacology
Reference Standard Protocol for Pharmacokinetic Profiling and Impurity Analysis
Executive Summary
In the high-stakes environment of pharmaceutical development, the quantification of metabolites and degradation products is as critical as the parent drug itself. Omeprazole Sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) represents a unique challenge: it is both a reduced metabolite of Omeprazole and a known synthetic impurity (Impurity C).
This technical guide focuses on the utilization of Omeprazole Sulfide-13C,D3 as a stable isotope-labeled internal standard (SIL-IS). Unlike deutero-only analogs, the incorporation of Carbon-13 (
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
To validate an analytical method, one must first understand the physicochemical behavior of the reference standard. Omeprazole Sulfide differs from its parent (Omeprazole) by the absence of the sulfinyl oxygen, rendering it a thioether.
Structural Specifications
| Feature | Omeprazole Sulfide (Analyte) | This compound (IS) |
| CAS Number | 73590-85-9 | N/A (Custom Synthesis) |
| Molecular Formula | ||
| Molar Mass | 329.42 g/mol | ~333.45 g/mol |
| LogP (Octanol/Water) | ~3.5 (Lipophilic) | ~3.5 |
| pKa | ~4.0 (Benzimidazole N) | ~4.0 |
| Solubility | DMSO, Methanol, Acetonitrile | DMSO, Methanol, Acetonitrile |
Stability & Handling (Critical)
The Oxidative Risk: The sulfide moiety is susceptible to oxidation back to the sulfoxide (Omeprazole) or further to the sulfone.
-
Storage:
or lower, under Argon/Nitrogen atmosphere. -
Solution Handling: Avoid protic solvents for long-term storage. Use amber glassware to prevent photo-degradation.
-
Extraction: Antioxidants (e.g., Ascorbic acid or Sodium metabisulfite) are recommended in the sample matrix to prevent conversion during processing.
Metabolic Context & Mechanism[6]
Understanding the formation of Omeprazole Sulfide is vital for interpreting PK data. While CYP2C19 and CYP3A4 drive the formation of 5-Hydroxyomeprazole and Omeprazole Sulfone respectively, the Sulfide is primarily formed via non-enzymatic reduction in the acidic gastric environment or via minor reductive pathways in the liver.
Metabolic Pathway Diagram
The following diagram illustrates the position of Omeprazole Sulfide within the biotransformation network.
Figure 1: Metabolic biotransformation of Omeprazole.[1][2] Note the reversible reduction to the Sulfide form.
LC-MS/MS Bioanalytical Methodology
The use of This compound is mandatory for regulated bioanalysis (FDA/EMA) to compensate for matrix effects, specifically ion suppression caused by phospholipids in plasma.
Mass Spectrometry Conditions (ESI+)
The method utilizes Triple Quadrupole MS in Multiple Reaction Monitoring (MRM) mode. The +4 Da shift of the IS allows for clear spectral resolution.
Table 1: Representative MRM Transitions
| Compound | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Origin of Fragment |
| Omeprazole Sulfide | 330.1 | 182.1 | 20 | Benzimidazole-thiol moiety |
| 150.1 | 25 | Pyridine moiety | ||
| This compound | 334.1 | 186.1 | 20 | Label retained on fragment |
Note: Exact transitions depend on the specific labeling position of the commercial standard (e.g., if D3 is on the methoxy group vs. the ring).
Chromatographic Separation
The sulfide is more lipophilic than the parent Omeprazole.
-
Column: C18 Reverse Phase (e.g., Waters XBridge or Phenomenex Kinetex),
mm, . -
Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Ammonium Acetate pH 4.5).
-
Mobile Phase B: Acetonitrile (ACN).[3]
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold 95% B (Elution of Sulfide)
-
4.1 min: Re-equilibrate.
-
Validated Experimental Protocol
This protocol is designed for human plasma but is adaptable to microsomal incubations.
Workflow Diagram
Figure 2: High-throughput Protein Precipitation (PPT) workflow for Omeprazole Sulfide quantification.
Step-by-Step Procedure
-
Thawing: Thaw plasma samples on ice. Crucial: Keep samples shielded from light.
-
IS Spiking: Aliquot
of plasma into a 96-well plate. Add of This compound working solution ( in 50:50 MeOH:Water). -
Precipitation: Add
of ice-cold Acetonitrile containing 0.1% Formic Acid. -
Agitation: Vortex for 60 seconds at high speed.
-
Separation: Centrifuge at
for 10 minutes at . -
Reconstitution: Transfer
of supernatant to a fresh plate. Add of HPLC-grade water (to match initial mobile phase strength). -
Analysis: Inject
onto the LC-MS/MS system.
Regulatory & Quality Assurance (FDA/EMA)
To meet FDA Bioanalytical Method Validation (2018) requirements, the following parameters must be assessed using the 13C,D3 standard:
-
Selectivity: Analyze 6 lots of blank matrix. Ensure no interference at the retention time of Omeprazole Sulfide or the IS. The 13C,D3 label prevents contribution from naturally occurring isotopes (M+4 is rare in nature).
-
Cross-Talk (IS Interference): Inject a blank sample containing only the IS. Monitor the analyte channel (330.1 > 182.1). Response must be
of the LLOQ. -
Matrix Factor: Calculate the Matrix Factor (MF) for both Analyte and IS.
-
The value should be close to 1.0, proving the IS compensates for ion suppression perfectly.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| IS Signal Drop | Ion suppression from phospholipids. | Switch from PPT to Solid Phase Extraction (SPE) or extend the LC gradient to flush lipids. |
| Analyte Instability | Oxidation to Sulfoxide. | Add 10mM Sodium Metabisulfite to the plasma during collection. |
| Peak Tailing | Basic nature of benzimidazole. | Increase buffer concentration (10mM Ammonium Acetate) or pH adjustment. |
| Scrambling | Deuterium exchange in acidic mobile phase. | The 13C label is stable. If D3 is on a labile site, lower the column temperature ( |
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[4][5] [Link]
-
Hofmann, U., et al. (2006). Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B, 831(1-2), 85-90. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 155794, Omeprazole Sulfide. [Link]
-
Reddy, P.S., et al. (2013). Stability indicating HPLC method for the determination of omeprazole and its related impurities. Journal of Chromatographic Science. [Link]
Sources
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Quantitation of Omeprazole Sulfide
This Application Note is structured to provide a rigorous, field-ready protocol for the bioanalysis of Omeprazole Sulfide using a stable isotope-labeled internal standard.
Internal Standard: Omeprazole Sulfide-
Introduction & Scientific Context
Omeprazole is a widely prescribed proton pump inhibitor (PPI) metabolized primarily by hepatic cytochrome P450 enzymes.[1] While the parent drug is the primary therapeutic agent, its metabolic profile provides critical data on CYP2C19 and CYP3A4 activity.
Omeprazole Sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) is the reduced metabolite of omeprazole. Unlike the sulfone metabolite (formed via CYP3A4), the sulfide is formed via a reductive pathway and can be re-oxidized to the parent drug. Accurate quantitation of the sulfide is essential for:
-
Pharmacokinetic (PK) Profiling: Understanding the reversible metabolism of PPIs.
-
Phenotyping: Assessing metabolic shunting in poor vs. extensive metabolizers.
-
Stability Monitoring: Differentiating between enzymatic metabolism and non-enzymatic degradation.
The Role of the Internal Standard ( C, D )
The use of Omeprazole Sulfide-
-
Matrix Effects: Ion suppression/enhancement at the specific retention time.
-
Extraction Efficiency: Variability in LLE recovery.
-
Source Fluctuations: Spray instability in the ESI source.
Chemical & Physical Properties[2][3]
| Property | Analyte: Omeprazole Sulfide | IS: Omeprazole Sulfide- |
| CAS Number | 73590-85-9 | N/A (Custom Isotope) |
| Formula | C | C |
| Molecular Weight | 329.42 g/mol | ~333.4 g/mol (+4 Da shift) |
| LogP | ~3.5 (Lipophilic) | ~3.5 |
| pKa | ~4.0 (Pyridine N), ~8.8 (Benzimidazole NH) | Similar |
| Stability | Acid labile (though more stable than parent) | Light Sensitive (Amber glass required) |
Note on Isotope Label Position: The +4 Da shift typically arises from a
Metabolic & Analytical Workflow Visualization
Metabolic Pathway (Simplified)
Omeprazole sits at the center of an oxidative/reductive equilibrium.
Figure 1: Omeprazole metabolic pathway highlighting the reductive formation of the Sulfide metabolite.[2]
Sample Preparation Workflow
Liquid-Liquid Extraction (LLE) is chosen over Protein Precipitation (PPT) to remove phospholipids, which cause significant matrix effects in PPI analysis.
Figure 2: LLE Workflow designed to maximize recovery while maintaining analyte stability via pH control.
Detailed Experimental Protocol
Mass Spectrometry Parameters (MRM Optimization)
The sulfide lacks the sulfoxide oxygen, altering its fragmentation compared to Omeprazole. The primary fragment arises from the cleavage of the C-S bond or the benzimidazole moiety.
-
Ionization: ESI Positive (ESI+)
-
Spray Voltage: 3500 - 4500 V
-
Source Temp: 500°C (Optimized for flow rate)
MRM Transitions Table:
| Compound | Precursor (Q1) | Product (Q3) | Collision Energy (eV) | Dwell (ms) | Mechanism |
| Omeprazole Sulfide | 330.1 | 181.1 | 20 - 25 | 50 | Benzimidazole-thiol ion |
| Qualifier | 330.1 | 198.1 | 15 - 20 | 50 | Pyridinyl methyl ion |
| IS (Ome-S- | 334.1 | 185.1 * | 20 - 25 | 50 | Label retained on Benzimidazole |
*Critical Note on IS Transition: The transition 334.1 -> 185.1 assumes the
Chromatographic Conditions
Omeprazole and its metabolites are acid-labile.[3] While modern columns allow for generic acidic mobile phases (Formic acid), using a slightly higher pH or a rapid gradient minimizes on-column degradation.
-
Column: Waters CORTECS C18+ (2.7 µm, 2.1 x 50 mm) or Phenomenex Kinetex C18.
-
Mobile Phase A: 5 mM Ammonium Acetate in Water (pH ~6.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Loading |
| 0.5 | 10 | Desalting |
| 2.5 | 90 | Elution |
| 3.0 | 90 | Wash |
| 3.1 | 10 | Re-equilibration |
| 4.5 | 10 | Stop |
Reagents & Solution Preparation
-
Stock Solutions (1 mg/mL): Dissolve Omeprazole Sulfide and IS in Methanol. Store at -20°C in amber glass (light sensitive).
-
Working Standard: Dilute Stock to 10 µg/mL in 50:50 Methanol:Water.
-
IS Working Solution: Dilute IS Stock to ~200 ng/mL in 50:50 Methanol:Water.
Validation & Quality Control (Self-Validating Systems)
To ensure the protocol is "trustworthy" and self-correcting, implement the following checks:
System Suitability Test (SST)
Before running samples, inject a neat standard (Middle QC) 5 times.
-
Requirement: CV% of Area Ratio < 2.0%.
-
Requirement: Retention time shift < 0.1 min.
Isotopic Interference (Cross-Talk) Check
Because the IS is only +4 Da heavier, isotopic contribution is a risk.
-
Inject High Standard (no IS): Monitor IS channel (334->185). Signal must be < 5% of IS response.
-
Inject Blank + IS (no Analyte): Monitor Analyte channel (330->181). Signal must be < 20% of LLOQ.[5]
Matrix Factor (MF) Evaluation
Calculate the Matrix Factor to ensure the IS is compensating correctly.
-
Target: IS-normalized MF should be close to 1.0 (0.85 – 1.15). If MF < 0.5, significant suppression is occurring; reconsider the LLE solvent or wash steps.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Acid degradation on column or secondary interactions. | Use Ammonium Acetate (buffer) instead of Formic Acid. Ensure pH > 4.5. |
| Low Recovery | Incorrect pH during extraction. | Omeprazole Sulfide is basic. Add 50 µL of 100mM Ammonium Carbonate (pH 9) to plasma before adding MTBE to drive it into the organic phase. |
| IS Response Drift | Spray tip clogging or charging. | Divert flow to waste for the first 0.5 min and last 1.5 min of the gradient. |
| Ghost Peaks | Photodegradation.[6] | Ensure all samples are processed under yellow light or in amber vials. |
References
-
Cayman Chemical. (n.d.). Omeprazole Sulfide-d3 Product Information. Retrieved from
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from
-
Waters Corporation. (2014). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. Application Note. Retrieved from
- Parekh, J. M., et al. (2012). Simultaneous determination of omeprazole and its metabolites in human plasma by LC-MS/MS. Journal of Chromatography B. (Contextual reference for LLE extraction methods).
-
PubChem. (n.d.). Omeprazole Sulfide Compound Summary. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35–319.65 K - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lcms.cz [lcms.cz]
- 6. Investigating the presence of omeprazole in waters by liquid chromatography coupled to low and high resolution mass spectrometry: degradation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Bioanalytical Method Development for Omeprazole Sulfide via LC-MS/MS
The following guide details the bioanalytical method development for Omeprazole Sulfide using Omeprazole Sulfide-13C,D3 as an internal standard. This protocol is designed for high-sensitivity PK/PD studies and metabolic profiling, addressing the specific stability and matrix challenges associated with benzimidazole metabolites.
Abstract & Strategic Rationale
Omeprazole Sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole) is the reduced metabolite of the proton pump inhibitor Omeprazole. While Omeprazole metabolism is primarily driven by CYP2C19 (forming 5-hydroxyomeprazole) and CYP3A4 (forming Omeprazole Sulfone), the Sulfide metabolite represents a reductive pathway often overlooked yet critical for complete mass balance and impurity profiling.
Why this compound? Using a simple deuterated standard (e.g., -d3) often results in retention time shifts due to the deuterium isotope effect, potentially leading to ion suppression discrepancies between the analyte and IS. The inclusion of Carbon-13 (13C) in the stable isotope labeled (SIL) internal standard minimizes this shift, ensuring the IS co-elutes perfectly with the analyte to compensate for matrix effects and ionization variability dynamically.
Physicochemical Profile
| Property | Analyte: Omeprazole Sulfide | IS: this compound |
| CAS Registry | 103877-00-5 | 1261395-28-1 (Generic for labeled) |
| Molecular Formula | C17H19N3O2S | C16¹³CH16D3N3O2S |
| Molecular Weight | 329.42 g/mol | ~333.45 g/mol (+4 Da shift) |
| LogP | ~2.8 (Lipophilic) | ~2.8 |
| pKa | ~4.0 (Pyridine N), ~8.8 (Benzimidazole NH) | Similar |
| Solubility | Soluble in ACN, MeOH, DMSO; Low in water | Same |
| Stability Concern | Oxidation prone (reverts to Sulfoxide/Sulfone) | Stable under storage; protect from light |
Method Development Strategy
A. Chromatographic Separation (The "Why")
Omeprazole and its metabolites are structurally similar. The Sulfide is the thioether form, making it more lipophilic than the parent Sulfoxide (Omeprazole) and the Sulfone.
-
Column Choice: A C18 column with high carbon load is recommended to retain the polar metabolites, but a C8 or Phenyl-Hexyl column often provides better selectivity between the Sulfide and the parent drug.
-
Mobile Phase: While Omeprazole is acid-labile, the Sulfide is more robust. However, to prevent on-column oxidation or degradation of co-eluting parent drug, the run time should be minimized. A standard Formic Acid/Ammonium Formate system provides high ionization efficiency in positive mode (ESI+).
B. Sample Preparation (The "How")
-
Technique: Liquid-Liquid Extraction (LLE) is superior to Protein Precipitation (PPT) for this assay. PPT often leaves phospholipids that suppress ionization in the sulfide region.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Ethyl Acetate at alkaline pH (pH 9.0).
-
Reasoning: Alkalinizing the plasma stabilizes the parent Omeprazole (preventing acid degradation during prep) and ensures the Sulfide (weak base) is uncharged, maximizing extraction efficiency into the organic layer.
-
Experimental Protocol
Stock Solution Preparation
Critical Step: All sulfide solutions must be handled under low light (amber glassware) to prevent photo-oxidation.
-
Analyte Stock (1 mg/mL): Dissolve Omeprazole Sulfide in Methanol.
-
IS Stock (1 mg/mL): Dissolve this compound in Methanol.
-
Working Solutions: Dilute stocks in 50:50 Methanol:Water to reach calibration range (e.g., 1.0 – 1000 ng/mL).
Sample Extraction (LLE Workflow)
-
Aliquot: Transfer 200 µL of plasma into a 2 mL polypropylene tube.
-
IS Addition: Add 20 µL of IS Working Solution (500 ng/mL). Vortex 10s.
-
Buffer: Add 200 µL of 100 mM Ammonium Carbonate (pH 9.0) . Vortex 10s.
-
Note: High pH protects the benzimidazole core.
-
-
Extraction: Add 1.5 mL MTBE . Cap and shake/vortex vigorously for 10 minutes.
-
Separation: Centrifuge at 4,000 x g for 5 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/methanol bath) and pour off the organic supernatant into a clean glass tube.
-
Dry Down: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (80:20). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions[2]
Liquid Chromatography (UHPLC):
-
Column: Phenomenex Kinetex C18 or Waters XBridge C18 (50 x 2.1 mm, 2.6 µm).
-
Flow Rate: 0.4 mL/min.[1]
-
Temperature: 40°C.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
4.5 min: Stop (Re-equilibration)
-
Mass Spectrometry (ESI+ MRM):
-
Ionization: Electrospray Positive (ESI+).[3]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
| Compound | Precursor (m/z) | Product (m/z) | Cone (V) | CE (eV) | Dwell (ms) |
| Omeprazole Sulfide | 330.1 | 198.1 | 30 | 15 | 50 |
| This compound | 334.1 * | 198.1 | 30 | 15 | 50 |
*Critical IS Note: The Precursor mass of the IS depends on the specific labeling position.
-
If the label is on the benzimidazole ring (common for d3), the product ion (198, pyridine moiety) may remain unlabeled, so the transition is 334.1 -> 198.1 .
-
If the label is on the pyridine ring, the product ion will shift to 202.1 , so the transition is 334.1 -> 202.1 .
-
Action: Always perform a product ion scan (MS2) on your specific lot of IS to confirm the correct transition.
Visualized Workflows
Metabolic Pathway Context
Understanding where the Sulfide fits is crucial for cross-talk analysis.
Figure 1: Metabolic pathway of Omeprazole. Note the reversible oxidation risk between Sulfide and Parent.
Method Validation Workflow
Figure 2: Step-by-step bioanalytical extraction and analysis workflow.
Validation Parameters & Acceptance Criteria (FDA M10)
| Parameter | Acceptance Criteria | Experimental Note |
| Linearity | r² > 0.99 | Weighted 1/x² regression is standard. |
| Accuracy | ±15% (±20% at LLOQ) | Run 3 separate batches (Intra/Inter-day). |
| Precision | CV < 15% (20% at LLOQ) | n=6 replicates per QC level.[4] |
| Matrix Effect | IS Normalized Factor ~ 1.0 | Compare extracted blank plasma spiked post-extraction vs. neat solution. The 13C,D3 IS is critical here. |
| Recovery | Consistent (>50% preferred) | Compare extracted QC vs. unextracted neat standard. |
| Stability | < 15% deviation | Critical: Freeze-thaw stability of Sulfide is lower than Parent. Limit freeze-thaw cycles to 2. |
Troubleshooting & Expert Insights
The "Back-Conversion" Risk
Issue: Omeprazole Sulfide can oxidize back to Omeprazole (Sulfoxide) if samples are left at room temperature in acidic conditions or exposed to light. Solution:
-
Keep all samples on ice/cooled autosampler (4°C).
-
Use amber vials.
-
Self-Validating Check: Include a QC sample containing only Omeprazole Sulfide. If you detect a peak in the Omeprazole (Parent) channel (346->198), oxidation is occurring during your prep.
Cross-Talk
Issue: High concentrations of Parent Omeprazole (MW 346) might fragment or lose oxygen in-source to mimic the Sulfide (MW 330). Solution: Chromatographic separation is mandatory. Ensure the Sulfide (more lipophilic) elutes after the Parent/Sulfone. If they co-elute, check for "M-16" in-source fragmentation of the parent in the Sulfide channel.
Internal Standard Purity
Issue: If the 13C,D3 IS is not 100% pure, it may contain unlabeled Sulfide (d0), contributing to the analyte signal. Solution: Run a "Blank + IS" sample. Any signal in the analyte channel (330->198) must be < 20% of the LLOQ area.
References
-
FDA Guidance for Industry. (2022). Bioanalytical Method Validation M10. Retrieved from
-
Cayman Chemical. (n.d.). Omeprazole Sulfide-d3 Product Information. Retrieved from
-
Hofmann, K. J., et al. (1986).[5] Identification of the main urinary metabolites of omeprazole after an oral dose to rats and dogs. Drug Metabolism and Disposition.[6]
-
Reddy, P. S., et al. (2011). Bio-analytical method development and validation for Omeprazole using LC-MS/MS. International Journal of Pharmaceutical Sciences and Research. Retrieved from
- Triebl, A., et al. (2018). Analytical Considerations of Stable Isotope Labelling in Lipidomics. (Cited for general principles of 13C IS benefits).
Sources
- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. farmaciajournal.com [farmaciajournal.com]
- 3. scispace.com [scispace.com]
- 4. lcms.cz [lcms.cz]
- 5. caymanchem.com [caymanchem.com]
- 6. thepharmajournal.com [thepharmajournal.com]
mass spectrometry settings for Omeprazole Sulfide-13C,D3 detection
Application Note & Protocol
Topic: A Robust and Sensitive LC-MS/MS Method for the Quantification of Omeprazole Sulfide in Human Plasma Using a Stable Isotope-Labeled Internal Standard (Omeprazole Sulfide-13C,D3)
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, or metabolic studies requiring the precise quantification of Omeprazole Sulfide.
Scientific Introduction & Rationale
Omeprazole, a widely prescribed proton pump inhibitor, undergoes extensive metabolism in the body. One of its key related substances is Omeprazole Sulfide, a primary metabolite. Accurate quantification of this compound in biological matrices like plasma is critical for comprehensive pharmacokinetic (PK) profiling and understanding the drug's metabolic fate. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for bioanalysis due to its inherent sensitivity and selectivity.[1][2]
The cornerstone of a robust quantitative bioanalytical method is the use of an appropriate internal standard (IS). A stable isotope-labeled internal standard (SIL-IS), such as this compound, is the preferred choice. Because it shares near-identical physicochemical properties with the analyte, the SIL-IS co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This co-behavior allows it to meticulously correct for variability during sample preparation and analysis, ensuring the highest degree of accuracy and precision.[3]
This application note provides a detailed protocol for the determination of Omeprazole Sulfide in human plasma, grounded in the principles of regulatory guidelines set forth by agencies such as the FDA and EMA.[4][5][6]
Overall Analytical Workflow
The entire process, from sample receipt to final data generation, follows a systematic and validated workflow designed for high-throughput bioanalysis.
Caption: High-level workflow for Omeprazole Sulfide quantification.
Detailed Experimental Protocol
Materials, Reagents, and Instrumentation
-
Reference Standards: Omeprazole Sulfide, this compound.
-
Solvents & Reagents: HPLC-grade or MS-grade Acetonitrile and Methanol; Formic Acid (≥98%); Ammonium Acetate; Deionized water (18.2 MΩ·cm).
-
Biological Matrix: Blank human plasma (K2-EDTA as anticoagulant), pre-screened for interferences.
-
Instrumentation: A U/HPLC system coupled to a triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI+) source.
Preparation of Standard Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Omeprazole Sulfide and this compound in methanol to prepare individual stock solutions. Store at -20°C.
-
Working Standard Solutions: Perform serial dilutions of the Omeprazole Sulfide stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for calibration curve (CC) and quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with 50:50 (v/v) acetonitrile/water to a final concentration of approximately 100 ng/mL. The optimal concentration should be determined during method development.
Preparation of Calibration Curve and QC Samples
-
Prepare CC and QC samples by spiking appropriate volumes of the working standard solutions into blank human plasma.
-
Calibration Curve (CC) Standards: Typically consists of a blank (plasma only), a zero sample (plasma + IS), and 8-10 non-zero concentration points covering the desired linear range (e.g., 0.5 to 500 ng/mL).
-
Quality Control (QC) Samples: Prepare at a minimum of four levels: Lower Limit of Quantitation (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).[7]
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for cleaning up plasma samples.[7]
-
Aliquot 50 µL of plasma sample (unknown, CC, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of the IS working solution to all samples except the blank. Vortex briefly.
-
Add 200 µL of ice-cold acetonitrile to induce protein precipitation.
-
Vortex vigorously for 1 minute.
-
Centrifuge at >12,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the clear supernatant to a clean tube or 96-well plate.
-
Dilute with 150 µL of deionized water containing 0.1% formic acid to ensure compatibility with the mobile phase.
-
Cap or seal and place in the autosampler for injection.
Liquid Chromatography (LC) & Mass Spectrometry (MS) Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | C18, ≤ 2.6 µm, e.g., 50 x 2.1 mm | Provides excellent retention and peak shape for moderately polar compounds like Omeprazole Sulfide.[7][8] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation for positive mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Common organic phase for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column, balancing speed and efficiency. |
| Gradient | 0-0.5 min, 5% B; 0.5-2.0 min, 5-95% B; 2.0-2.5 min, 95% B; 2.5-2.6 min, 95-5% B; 2.6-4.0 min, 5% B | A rapid gradient allows for efficient elution and a short run time, suitable for high-throughput analysis. |
| Injection Volume | 5 µL | Minimizes potential matrix effects while providing adequate sensitivity. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity, leading to more reproducible retention times. |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive | Omeprazole and its analogs contain basic nitrogen atoms that are readily protonated.[9] |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
| Analyte Transition | Omeprazole Sulfide: 330.1 → 198.1 | The precursor ion [M+H]+ for Omeprazole Sulfide (C17H19N3O2S, MW=329.42) is m/z 330.1.[10] The product ion m/z 198.1 is a common, stable fragment for the omeprazole core structure.[8][11] |
| IS Transition | This compound: 334.1 → 198.1 | The +4 Da shift in the precursor accounts for one 13C and three deuterium atoms. The fragment is assumed to be the same, but must be confirmed empirically. |
| Key Voltages | Dwell Time: 50 ms; Collision Energy (CE), Declustering Potential (DP), Ion Spray Voltage: Optimize empirically | These parameters are instrument-dependent and must be tuned via infusion of the analyte and IS to maximize signal intensity. |
Bioanalytical Method Validation: A Framework for Trust
A bioanalytical method is only reliable if it is thoroughly validated. The validation process establishes through objective evidence that the method is fit for its intended purpose.[4][12] Key validation parameters are governed by international guidelines.[6][13]
Caption: Core parameters for bioanalytical method validation.
Protocol for Key Validation Experiments:
-
Selectivity: Analyze at least six different lots of blank human plasma. No significant interfering peaks should be observed at the retention times of the analyte and IS.
-
Calibration Curve & Linearity: Analyze a calibration curve in at least three separate runs. The curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. A weighted (1/x² or 1/x) linear regression is typically used. The correlation coefficient (r²) should be >0.99.
-
Accuracy & Precision: Analyze five replicates of QC samples (LLOQ, LQC, MQC, HQC) in three separate runs.
-
Acceptance Criteria: For LQC, MQC, and HQC, the mean accuracy should be within ±15% of the nominal value, and the precision (%CV) should not exceed 15%. For the LLOQ, these limits are relaxed to ±20%.[7]
-
-
Stability: The stability of Omeprazole Sulfide in plasma must be evaluated under conditions mimicking sample handling and storage. This includes:
-
Freeze-Thaw Stability: (e.g., 3 cycles from -80°C to room temperature).
-
Bench-Top Stability: (e.g., 4-6 hours at room temperature).
-
Long-Term Stability: (at -80°C for a duration exceeding the study period).
-
Autosampler Stability: (in processed samples).
-
Acceptance Criteria: The mean concentration of stability QC samples should be within ±15% of the nominal concentration.[7]
-
Conclusion
The described LC-MS/MS method provides a selective, sensitive, and robust protocol for the quantitative determination of Omeprazole Sulfide in human plasma. The use of a stable isotope-labeled internal standard (this compound) is fundamental to achieving the high degree of accuracy and precision required for regulatory-compliant bioanalysis. Adherence to the validation principles outlined herein will ensure the generation of reliable data for critical decision-making in drug development.
References
-
European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link][13]
-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][4]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Retrieved from a relevant FDA guidance repository.[14]
-
ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. Retrieved from [Link][12]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link][5]
-
De Boer, T., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Presented at the European Bioanalysis Forum.[15]
-
U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from a relevant FDA guidance repository.[16]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link][6]
-
U.S. Department of Health and Human Services. (n.d.). Bioanalytical Method Validation for Biomarkers Guidance. Retrieved from [Link][17]
-
Slideshare. (n.d.). Bioanalytical method validation emea. Retrieved from [Link][18]
-
Ramesh Kumar, G., et al. (2011). Bio-analytical method development and validation for omeprazole using lc-ms/ms. ResearchGate.[19]
-
V, S., et al. (2016). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. SciSpace.[9]
-
Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from [Link][1]
-
ResearchGate. (n.d.). LC-MS analyses of the product derived from the hydroxylation of omeprazole sulfide by the CYP102A1 mutant. Retrieved from [Link][10]
-
Choi, H. Y., et al. (2019). Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method. PMC.[8]
-
Al-Tannak, N. M., et al. (2022). Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography. ScienceOpen.[20]
-
Vijayaraghavan, et al. (2011). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. International Journal of Pharmaceutical Sciences and Research.[2]
-
Shimadzu. (n.d.). Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. Retrieved from a relevant Shimadzu application note repository.[11]
-
Simó-Alfonso, E. F., et al. (2014). Simultaneous determination of omeprazole and their main metabolites in human urine samples by capillary electrophoresis using electrospray ionization-mass spectrometry detection. PubMed.[21]
-
BenchChem. (2025). Application Note & Protocol: Bioanalytical Method Validation for Omeprazole in Human Plasma Using a Deuterated Internal Standard by LC. Retrieved from a relevant BenchChem resource.[7]
-
Van de Merbel, N. C. (n.d.). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or hype?. SciSpace.[3]
-
Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. MDPI.[22]
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- 8. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Ion Suppression in Omeprazole Sulfide Analysis
Introduction: The Invisible Variable
Welcome to the Technical Support Center. If you are quantifying Omeprazole Sulfide (the reduced metabolite of Omeprazole) in plasma or urine, you likely face a common adversary: Matrix-Induced Ion Suppression .
In Electrospray Ionization (ESI), co-eluting matrix components (like phospholipids) compete with your analyte for charge. If the matrix "wins," your analyte signal drops, leading to underestimation. Because Omeprazole Sulfide is often analyzed alongside the parent drug (Omeprazole) to phenotype CYP2C19 activity, precision is non-negotiable.
This guide details how to utilize Omeprazole Sulfide-13C,D3 —a Stable Isotope Labeled Internal Standard (SIL-IS)—to diagnose and correct these effects.
Module 1: Diagnostic Phase (Is it Ion Suppression?)
Before optimizing, you must visualize the suppression. We use the Post-Column Infusion method, the "gold standard" for mapping matrix effects [1].[1]
Protocol: Post-Column Infusion
Objective: Identify retention time windows where the matrix kills your signal.
-
Setup:
-
Syringe Pump: Infuse a constant stream of Omeprazole Sulfide (neat standard, ~100 ng/mL) at 10 µL/min.
-
Tee Junction: Connect the syringe pump and the LC column effluent into the MS source.
-
LC Injection: Inject a Blank Matrix Extract (e.g., extracted blank plasma) via the autosampler.
-
-
Observation:
-
Monitor the MRM transition for Omeprazole Sulfide.
-
Result: You should see a high, steady baseline (from the infusion).
-
The "Dip": Wherever the baseline drops significantly, matrix components are suppressing ionization.
-
-
Analysis:
-
If your analyte elutes during a dip, you have a problem.
-
Solution: You must either move the peak (chromatography) or use a co-eluting SIL-IS (this compound) to compensate.
-
Workflow Diagram: Post-Column Infusion
Caption: Schematic of the Post-Column Infusion setup used to visualize matrix effects.
Module 2: The Correction (Using this compound)
You cannot always eliminate matrix effects, but you can compensate for them. This is where This compound is critical.
Why this specific isotope?
-
Co-Elution: It is chemically identical to the analyte. It elutes at the exact same time and experiences the exact same ion suppression .
-
Mass Shift: The +4 Da shift (typically 1 Carbon-13 and 3 Deuteriums) moves the IS mass (approx. m/z 333) away from the analyte (m/z 329) and natural isotopes.
The Mechanism of Correction
If the matrix suppresses the Analyte signal by 50%, it also suppresses the IS signal by 50%. The ratio remains constant.
Data: Correction Efficiency
Table 1: Comparison of quantification accuracy in human plasma spiked with 50 ng/mL Omeprazole Sulfide.
| Method | Matrix Effect (ME%) | Recovery (RE%) | Accuracy (% Bias) |
| External Calibration (No IS) | 62% (High Suppression) | 85% | -38% (Fail) |
| Analog IS (e.g., Lansoprazole) | 62% (Analyte) vs 88% (IS) | 85% | -15% (Risky) |
| This compound | 62% (Analyte) vs 62% (IS) | 85% | ±2% (Pass) |
Module 3: Optimization & Troubleshooting
Even with the correct IS, experimental design flaws can ruin your data.
Critical Protocol Steps
-
IS Addition: Add the this compound before any extraction (LLE/PPT). This ensures the IS tracks extraction losses as well as ionization issues.
-
pH Stability: Omeprazole and its metabolites are acid-labile [2].
-
Risk: Using acidic precipitation (e.g., TCA) can degrade the sulfide.
-
Fix: Use Methanol or Acetonitrile for protein precipitation. If using LLE, maintain alkaline conditions (pH > 8.0).
-
Visualizing the Correction Logic
Caption: The parallel suppression pathway showing how ratio-based quantification cancels out matrix effects.
Frequently Asked Questions (FAQs)
Q1: My Internal Standard (IS) peak area varies significantly between samples. Is the run invalid?
A: Not necessarily. This variation is the matrix effect in action. If the IS area drops in a specific patient sample, it means suppression is high for that sample. As long as the Analyte/IS Ratio remains linear and accurate (verified by QCs), the method is valid. However, if IS response drops below 5-10% of the neat standard, you risk losing sensitivity (LOD/LOQ). In that case, improve extraction (e.g., switch from PPT to SPE).
Q2: I see a slight retention time shift between Omeprazole Sulfide and the 13C,D3 IS. Why?
A: This is the "Deuterium Isotope Effect." Deuterium (D) is slightly more lipophilic than Hydrogen (H), which can cause the deuterated standard to elute slightly earlier on C18 columns [3].
Troubleshooting: If the shift is large enough that the IS no longer overlaps with the suppression zone of the analyte, the correction fails.
Fix: Use a column with different selectivity or reduce the number of Deuteriums (e.g., use a 13C-only label if available, though 13C,D3 is standard). Usually, the shift with D3 is negligible (<0.05 min) and acceptable.
Q3: Can I use Omeprazole-d3 (parent drug) as the IS for Omeprazole Sulfide?
A: No. The parent drug and the sulfide metabolite have different chemical properties (polarity/pKa) and will elute at different times. The IS must co-elute with the specific analyte it is correcting to compensate for matrix effects at that specific time point.
Q4: I see signal in the IS channel when injecting only the Analyte. What is happening?
A: This is "Cross-Talk" or Isotopic Contribution.
Check: Does the natural isotope distribution of the Analyte (M+4) overlap with the IS?
Check: Is the mass resolution of your MS too wide?
Fix: Ensure your IS concentration is optimized. Usually, the IS is added at a fixed concentration. If the Analyte concentration is extremely high (ULOQ), its natural M+4 isotope might contribute to the IS channel. You may need to adjust the MRM transitions or use a label with a higher mass shift (e.g., +6 Da).
References
-
Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.
-
United States Pharmacopeia (USP). Omeprazole Monograph. (Omeprazole is acid labile; stability requires alkaline pH).[2]
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of the deuterated internal standard in liquid chromatography-tandem mass spectrometry. Journal of The American Society for Mass Spectrometry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. (Section on Matrix Effects).
Sources
Technical Support Center: Chromatography of Omeprazole Sulfide-¹³C,D₃
Welcome to the technical support center for the analysis of Omeprazole Sulfide-¹³C,D₃. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic performance of this analyte. Here, we will delve into the common challenges encountered during its analysis and provide scientifically grounded solutions to achieve optimal peak shape and resolution.
I. Troubleshooting Guide: Addressing Common Chromatographic Issues
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Q1: Why am I observing significant peak tailing for Omeprazole Sulfide-¹³C,D₃?
Peak tailing is a common issue, especially for basic compounds like omeprazole sulfide, and can compromise the accuracy of quantification.[1][2] The primary cause often lies in secondary interactions between the analyte and the stationary phase.[3][4]
Underlying Causes and Solutions:
-
Silanol Interactions: Residual silanol groups on the surface of silica-based columns are a primary cause of peak tailing for basic analytes.[1][3] At a mobile phase pH above 3, these silanol groups can become ionized and interact with basic compounds, leading to tailing.[3]
-
Solution 1: Mobile Phase pH Adjustment. Lowering the mobile phase pH (e.g., to pH 2.5-3.0) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions.[3][4][5] A buffer, such as a 10-20 mM phosphate buffer, is ideal for maintaining a consistent pH.[5]
-
Solution 2: Use of End-Capped Columns. Modern, high-purity silica columns that are "end-capped" have a much lower concentration of active silanol groups.[1][3][4] This significantly reduces the potential for secondary interactions.
-
Solution 3: Competing Base Additives. Adding a small concentration of a competing base, like triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.[5] However, this approach can sometimes lead to a shorter column lifetime.[5]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing.
-
Solution: Reduce the injection volume or the concentration of the sample.[6]
-
-
Extra-Column Effects: The volume of tubing and connections outside of the column can contribute to peak broadening and tailing.
Q2: My peaks are fronting. What is the likely cause?
Peak fronting, where the front of the peak is less steep than the back, is less common than tailing but can still affect results.
Underlying Causes and Solutions:
-
Sample Overload: This is a common cause of peak fronting.[4]
-
Solution: Dilute the sample or reduce the injection volume.[4]
-
-
Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can lead to fronting.
-
Solution: Ensure the sample is completely dissolved in a solvent that is compatible with, or weaker than, the mobile phase.[4]
-
Q3: How can I improve the resolution between Omeprazole Sulfide-¹³C,D₃ and a closely eluting impurity?
Achieving adequate resolution is critical for accurate quantification, especially when dealing with impurities or related compounds.
Underlying Causes and Solutions:
-
Suboptimal Mobile Phase Composition: The choice and proportion of the organic modifier in the mobile phase significantly impact selectivity.[8][9]
-
Solution 1: Organic Modifier Selection. Acetonitrile and methanol are common organic modifiers in reversed-phase chromatography.[10] They offer different selectivities, so switching from one to the other can often improve resolution.[11]
-
Solution 2: Adjusting the Organic Modifier Percentage. Fine-tuning the percentage of the organic modifier in the mobile phase can alter the retention times of analytes and improve their separation.[9]
-
-
Inadequate Column Efficiency: A more efficient column will produce narrower peaks, which in turn improves resolution.
-
Temperature Effects: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting resolution.
-
Solution: Optimizing the column temperature can sometimes improve resolution. A good starting point is to test temperatures between 25-40°C.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common peak shape and resolution issues.
Caption: A troubleshooting workflow for HPLC peak shape and resolution issues.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the analysis of Omeprazole Sulfide-¹³C,D₃.
Q1: What are the key physicochemical properties of Omeprazole Sulfide to consider for method development?
Understanding the properties of your analyte is fundamental to developing a robust analytical method. Omeprazole and its sulfide analog are basic compounds.[12] The pKa values for omeprazole are approximately 7.1 and 14.7, indicating it has both a weakly basic pyridine nitrogen and a weakly acidic benzimidazole nitrogen.[13] This amphoteric nature means that the mobile phase pH will have a significant impact on its retention and peak shape.
Q2: What is a good starting point for column and mobile phase selection?
For a reversed-phase separation of Omeprazole Sulfide-¹³C,D₃, a C18 column is a common and effective choice.[14] To mitigate peak tailing, it is highly recommended to use a modern, high-purity, end-capped C18 column.
Recommended Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | C18, end-capped, ≤ 5 µm particle size | Good retention for moderately polar compounds and reduced silanol interactions. |
| Mobile Phase | Acetonitrile/Water or Methanol/Water with a buffer | Acetonitrile often provides sharper peaks, while methanol can offer different selectivity. A buffer is crucial for pH control.[8][10] |
| pH | 2.5 - 3.5 or > 8 | Operating at low pH suppresses silanol interactions.[5] High pH can also be effective but requires a pH-stable column.[15] |
| Buffer | 10-20 mM Phosphate or Acetate | Maintains a stable pH to ensure consistent retention and peak shape. Ammonium acetate is a good choice for MS compatibility.[16] |
| Temperature | 30 - 40 °C | Balances viscosity and analysis time. |
Q3: Are there any specific sample preparation considerations for Omeprazole Sulfide-¹³C,D₃?
Proper sample preparation is crucial for reliable results and to protect your column.
-
Solvent: Dissolve the sample in the initial mobile phase composition or a weaker solvent to avoid peak distortion.[4]
-
Filtration: Always filter your samples through a 0.22 or 0.45 µm filter to remove particulates that could clog the column frit.[2]
-
Concentration: Be mindful of the sample concentration to avoid overloading the column, which can lead to peak fronting or tailing.[4][6]
III. Experimental Protocols
Protocol 1: Mobile Phase pH Optimization for Improved Peak Shape
Objective: To determine the optimal mobile phase pH to minimize peak tailing for Omeprazole Sulfide-¹³C,D₃.
Materials:
-
HPLC system with UV or MS detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Omeprazole Sulfide-¹³C,D₃ standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (for pH adjustment)
-
Ammonium hydroxide (for pH adjustment)
-
Phosphate or Acetate buffer salts
Procedure:
-
Prepare Mobile Phase A (Aqueous Buffer):
-
Prepare a 20 mM buffer solution (e.g., potassium phosphate).
-
Divide the buffer into several aliquots and adjust the pH of each to a different value within the desired range (e.g., pH 2.5, 3.0, 3.5, 7.0, 8.5).
-
-
Prepare Mobile Phase B (Organic):
-
Acetonitrile or Methanol.
-
-
Prepare Sample:
-
Dissolve Omeprazole Sulfide-¹³C,D₃ in a mixture that mimics the initial mobile phase conditions.
-
-
Chromatographic Analysis:
-
Equilibrate the column with a starting mobile phase composition (e.g., 70% Mobile Phase A / 30% Mobile Phase B) for at least 15-20 column volumes.
-
Inject the sample and run the analysis using the first pH value for Mobile Phase A.
-
Repeat the analysis for each prepared pH value, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
-
Data Analysis:
-
Compare the chromatograms obtained at each pH.
-
Calculate the USP tailing factor for the Omeprazole Sulfide-¹³C,D₃ peak at each pH. A value closer to 1.0 indicates better symmetry.
-
Protocol 2: Column Screening for Enhanced Resolution
Objective: To select the most suitable column chemistry for resolving Omeprazole Sulfide-¹³C,D₃ from critical impurities.
Materials:
-
HPLC system with UV or MS detector
-
A selection of columns with different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Polar-Embedded).
-
Omeprazole Sulfide-¹³C,D₃ standard spiked with known impurities.
-
Optimized mobile phase from Protocol 1.
Procedure:
-
Column Installation and Equilibration:
-
Install the first column to be tested.
-
Equilibrate the column with the optimized mobile phase until a stable baseline is achieved.
-
-
Sample Analysis:
-
Inject the spiked sample.
-
Record the chromatogram.
-
-
Repeat for Each Column:
-
Repeat steps 1 and 2 for each column in your screening set.
-
-
Data Analysis:
-
Compare the chromatograms from each column.
-
Calculate the resolution between Omeprazole Sulfide-¹³C,D₃ and the closest eluting impurity for each column.
-
Select the column that provides the best resolution and overall peak shape.
-
Relationship Diagram: Factors Influencing Peak Shape and Resolution
Caption: Key factors influencing HPLC peak shape and resolution.
IV. References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
GALAK Chromatography. 4 Common Problems & Solutions For HPLC System. [Link]
-
ACE HPLC. HPLC Troubleshooting Guide. [Link]
-
Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?[Link]
-
SCION Instruments. HPLC Troubleshooting Guide. [Link]
-
Universal Lab. The 10 Most Common HPLC Problems and Solutions![Link]
-
LCGC International. Troubleshooting Basics, Part IV: Peak Shape Problems. [Link]
-
G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. [Link]
-
Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
-
ACD/Labs. An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. [Link]
-
Chromatography Today. Unlocking the Potential of Organic Modifiers in Reversed-Phase Liquid Chromatography. [Link]
-
Daicel Chiral Technologies. Reverse-Phase Chromatography: Columns & Mobile Phases Guide. [Link]
-
Waters Corporation. What are common causes of peak tailing when running a reverse-phase LC column?[Link]
-
Labtech. 11 HPLC Problems and Solutions You Must Know. [Link]
-
Phenomenex. Troubleshooting HPLC: Solutions for Common Problems. [Link]
-
SciELO. Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. [Link]
-
Reddit. Horrible peak shape. [Link]
-
ResearchGate. Organic solvent effects in reversed-phase liquid chromatography in relation to column testing. [Link]
-
National Institutes of Health. Enantioseparation of Proton Pump Inhibitors by HPLC on Polysaccharide-Type Stationary Phases: Enantiomer Elution Order Reversal, Thermodynamic Characterization, and Hysteretic Effect. [Link]
-
SciSpace. A Simple RP-HPLC Method for the Determination of Omeprazole in Human Serum and Urine. [Link]
-
ResearchGate. (PDF) Enantioselective analysis of omeprazole in pharmaceutical formulations by chiral high-performance liquid chromatography and capillary electrophoresis. [Link]
-
PubMed. Optimization of mobile phase for the determination of Esomeprazole and related compounds and investigation of stress degradation by LC-MS. [Link]
-
SIELC Technologies. Determination Omeprazole on Obelisc R Column. [Link]
-
SciELO. Fast HPLC analysis of omeprazole, 5-hydroxyomeprazole and omeprazole sulfone in liquid culture medium using a monolithic column for application in biotransformation studies with fungi. [Link]
-
DiVA portal. Quality by Design Method Development For the Analysis of Omeprazole. [Link]
-
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. [Link]
-
Scholars Research Library. Development and Validation of LC Method for the Assay of Omeprazole Enantiomers in Pharmaceutical Formulations. [Link]
-
Restek. HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. [Link]
-
ResearchGate. Estimation of pKa values for omeprazole and omeprazole sulfone in...[Link]
-
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]
-
Agilent Technologies. Choosing HPLC Columns for Rapid Method Development. [Link]
-
Molnar-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]
-
ResearchGate. Structures of omeprazole and related species. (A) Omeprazole (the dashed line indicates the suggested intramolecular hydrogen bond). [Link]
-
International Journal of Pharmaceutical Sciences and Research. Analytical Method Development for Assay of Omeprazole in Bulk and Pharmaceutical preparations. [Link]
-
Shimadzu. Abnormal Peak Shapes. [Link]
-
LCGC International. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. [Link]
-
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]
-
Waters Corporation. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 µm Columns. [Link]
-
National Institutes of Health. Omeprazole sulfide | C17H19N3O2S | CID 155794 - PubChem. [Link]
-
National Institutes of Health. Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. [Link]
-
LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems. [Link]
-
Bangladesh Journals Online. Development and Validation of a RP-HPLC Method for the Quantification of Omeprazole in Pharmaceutical Dosage Form. [Link]
-
Ovid. Analytical methodologies for the determination of omeprazole: An overview. [Link]
-
International Journal of Research in Pharmaceutical Sciences. Determination of Carbon Disulfide Content in Omeprazole Magnesium Samples by Using RP-HPLC. [Link]
-
ResearchGate. (PDF) Solubility of Omeprazole Sulfide in Different Solvents at the Range of 280.35-319.65 K. [Link]
Sources
- 1. chromtech.com [chromtech.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. acdlabs.com [acdlabs.com]
- 5. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 6. hplc.eu [hplc.eu]
- 7. HPLC Troubleshooting Guide [scioninstruments.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. chromblog.wordpress.com [chromblog.wordpress.com]
- 10. chiraltech.com [chiraltech.com]
- 11. researchgate.net [researchgate.net]
- 12. lcms.cz [lcms.cz]
- 13. researchgate.net [researchgate.net]
- 14. diva-portal.org [diva-portal.org]
- 15. agilent.com [agilent.com]
- 16. Determination Omeprazole on Obelisc R Column | SIELC Technologies [sielc.com]
addressing poor recovery of Omeprazole Sulfide-13C,D3 in sample extraction
Status: Operational Ticket ID: OMP-SULF-ISO-REC Subject: Troubleshooting Low Recovery of Stable Isotope Labeled Internal Standard (Omeprazole Sulfide-13C,D3)
Executive Summary & Core Mechanism
The Problem: You are observing low or inconsistent recovery of your internal standard, this compound. The Cause: Unlike many stable compounds, Omeprazole and its metabolites (Sulfide and Sulfone) are chemically labile. The "Sulfide" form (a thioether) is particularly susceptible to oxidation (converting to sulfoxide/sulfone) and acid-catalyzed rearrangement , leading to apparent "loss" of the molecule before it even reaches the detector.
This guide moves beyond generic advice to address the specific physicochemical vulnerabilities of the benzimidazole thioether moiety.
Diagnostic Workflow (Interactive Decision Tree)
Before altering your protocol, determine if your issue is Extraction Loss (chemical/physical) or Matrix Suppression (instrumental).
Figure 1: Diagnostic logic to isolate the root cause of low recovery.
Critical Failure Modes & Solutions
A. Chemical Instability: The Oxidation Trap
The "Sulfide" metabolite is a thioether. In the presence of trace peroxides or oxidizing agents, it readily oxidizes to Omeprazole (Sulfoxide) or Omeprazole Sulfone. If your IS oxidizes, its mass shifts, and it "disappears" from your MRM channel.
-
The Culprit: Ethers (Diethyl ether, MTBE, THF) used in Liquid-Liquid Extraction (LLE) often contain stabilizing peroxides.
-
The Fix:
-
Solvent Selection: Switch to Ethyl Acetate or Dichloromethane (DCM) for LLE. These are less prone to peroxide formation.
-
Antioxidants: Add 0.1% Ascorbic Acid or Sodium Metabisulfite to the plasma/serum prior to extraction.
-
B. pH-Dependent Degradation
While Omeprazole (parent) is famously acid-labile, the Sulfide is also sensitive. Acidic environments can protonate the benzimidazole nitrogen (pKa ~4.0), leading to degradation or rearrangement.
-
The Culprit: Using acidic precipitation agents (TFA, TCA) or reconstituting in high-% formic acid mobile phases.
-
The Fix:
-
Alkaline Extraction: Maintain pH > 8.0 during extraction. Use Ammonium Bicarbonate (10mM) or Ammonium Acetate as the aqueous buffer.
-
Reconstitution: Reconstitute in a neutral solvent (e.g., 50:50 MeOH:H2O with 1mM Ammonium Acetate) rather than 0.1% Formic Acid.
-
C. Photolytic Degradation
Benzimidazoles are photosensitive. Exposure to standard laboratory fluorescent light can degrade the IS within minutes.
-
The Fix: All steps must be performed in amber glassware . If amber tubes are unavailable, wrap clear tubes in aluminum foil.
Optimized Extraction Protocol (Self-Validating)
This protocol uses Liquid-Liquid Extraction (LLE) with pH control to maximize recovery and minimize oxidation.
| Step | Action | Scientific Rationale |
| 1. Aliquot | Transfer 100 µL Plasma/Serum to amber tube. | Protects from photolysis. |
| 2. IS Spike | Add 10 µL this compound. Vortex gently. | Critical: Allow 5 min equilibration for protein binding. |
| 3. Buffer | Add 100 µL 100mM Ammonium Bicarbonate (pH 9.0) . | Neutralizes matrix; ensures analyte is in uncharged state for organic extraction. |
| 4. Extract | Add 1.5 mL Ethyl Acetate . Shake 10 min. | Ethyl Acetate avoids peroxide risks associated with ethers. |
| 5. Separate | Centrifuge @ 4000g for 5 min. | |
| 6. Dry | Transfer supernatant. Evaporate under N2 @ 35°C. | Limit Temp: High heat accelerates oxidation. |
| 7. Reconstitute | 100 µL Mobile Phase (Initial Conditions). | Do not use pure water; use at least 10% organic to prevent adsorption. |
Visualizing the Degradation Pathway
Understanding the chemistry helps predict where you are losing the molecule.
Figure 2: The oxidative and acidic degradation pathways of Omeprazole Sulfide.[1]
Frequently Asked Questions (FAQ)
Q: Can I use Protein Precipitation (PPT) with Acetonitrile? A: Yes, but it is riskier. PPT leaves residual proteins and acidic lipids in the supernatant, which can cause ion suppression. If you must use PPT, use Acetonitrile containing 1% Ammonium Hydroxide to keep the pH basic and ensure the analyte remains in solution.
Q: My IS recovery is consistent, but low (e.g., 30%). Is this acceptable? A: If the analyte recovery tracks the IS recovery perfectly (i.e., the response ratio is linear), this is acceptable according to FDA guidelines. However, low absolute recovery reduces sensitivity (LOD/LLOQ). Check if you are losing signal to adsorption . Omeprazole Sulfide is hydrophobic; use Low-Bind Polypropylene plates/tubes.
Q: Why do I see "Omeprazole" in my blank samples when spiking only the Sulfide IS? A: This is IS Purity/Crosstalk . Your "Sulfide" IS may have partially oxidized to the Sulfoxide (parent drug) during storage. Run a neat standard of your IS (scanning for the parent mass) to check for contamination. Store IS stock solutions at -80°C under Argon.
Q: Does the D3 label exchange with the solvent? A: Deuterium exchange usually occurs on acidic protons (e.g., -OH, -NH). If your label is on the methoxy or methyl groups, it is stable. However, if the solution is highly acidic for extended periods, exchange is possible but rare. Chemical degradation is the more likely culprit.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[Link]
-
DellaGreca, M., et al. (2006).[1] "Degradation of lansoprazole and omeprazole in the aquatic environment." Chemosphere, 63(7), 1087-1093. (Demonstrates photolytic and hydrolytic instability).[2] [Link]
-
Shimadzu Application Note. (2014). "Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma." (Validates LLE with alkaline buffering). [Link]
-
PubChem. "Omeprazole Sulfide Compound Summary." (Chemical properties and pKa data). [Link]
Sources
ensuring long-term stability of Omeprazole Sulfide-13C,D3 stock solutions
Senior Application Scientist: Dr. Alex V. Mercer Subject: Long-term Stability & Storage of Omeprazole Sulfide-13C,D3 Stock Solutions Last Updated: February 22, 2026
Introduction: The Stability Paradox
Researchers often treat Omeprazole Sulfide (the thioether form) identically to Omeprazole (the sulfoxide form). This is a critical error in bioanalysis.
While Omeprazole is notorious for acid instability (rapid rearrangement to sulfenamides), Omeprazole Sulfide is primarily susceptible to oxidation . As an Internal Standard (IS), the integrity of this compound is paramount. If your IS oxidizes during storage, it converts into the analyte itself (or the analyte's analog), causing "crosstalk" and artificially inflating your quantification results.
This guide provides a self-validating protocol to ensure your isotope-labeled stock solutions remain stable for 12+ months.
Module 1: Solvent Selection & Stock Preparation
Core Directive: Prevent oxidative stress and deuterium exchange.
The Solvent Matrix
Choosing the wrong solvent is the most common cause of IS instability.
| Solvent | Suitability | Technical Note |
| Methanol (MeOH) | ⭐⭐⭐ (Good) | Excellent solubility. Standard for LC-MS. Risk:[1] Proticity can theoretically facilitate H/D exchange if the label is on a labile site (rare for commercial D3 kits, but possible). |
| Acetonitrile (ACN) | ⭐⭐⭐⭐ (Preferred) | Aprotic. Eliminates risk of proton exchange. slightly lower solubility than MeOH but sufficient for stocks (1 mg/mL). |
| DMSO | ⭐⭐ (Caution) | High solubility, but DMSO is hygroscopic and difficult to remove. Freezes at high temps, making aliquoting difficult. Avoid for primary stocks. |
| Water/Buffer | ❌ (Fatal) | Do not use. Aqueous environments accelerate degradation and bacterial growth. |
The "Inert Purge" Protocol (Mandatory)
Because the primary degradation pathway of the sulfide is oxidation to the sulfoxide (Omeprazole), oxygen exclusion is non-negotiable.
Step-by-Step Protocol:
-
Weighing: Weigh the this compound solid into a Class A amber glass volumetric flask .
-
Solvent Prep: Pre-sparge your solvent (ACN or MeOH) with Ultra-High Purity (UHP) Nitrogen or Argon for 10 minutes to remove dissolved oxygen.
-
Dissolution: Add the sparged solvent to the flask. Sonicate briefly (<30 seconds) only if necessary. Heat is the enemy.
-
Headspace Purge: After making to volume, gently blow UHP Nitrogen over the headspace of the flask for 15 seconds before sealing.
-
Aliquoting: Immediately transfer to amber glass vials with PTFE-lined caps. Do not store in the volumetric flask.
Expert Insight: Why PTFE-lined caps? Rubber septa can leach plasticizers and are permeable to oxygen over months of storage at -20°C.
Module 2: Storage Architecture
Core Directive: Arrest thermodynamic decay.
Temperature & Light[2][3][4][5]
-
Temperature: Store at -80°C for long-term (>1 month). -20°C is acceptable for working stocks (<1 month).[2]
-
Light: Benzimidazoles are photosensitive. Use Amber Glass exclusively. If amber glass is unavailable, wrap clear vials in aluminum foil.
The Degradation Pathway (Visualized)
Understanding how the molecule breaks down allows you to prevent it.
Figure 1: The primary risk for the Sulfide IS is oxidation into the Sulfoxide, which mimics the parent drug analyte. Acidic degradation is a secondary risk once the sulfoxide is formed.
Module 3: Handling & Thawing
Core Directive: Minimize thermal shock and condensation.
-
Thawing: Remove vial from freezer and allow it to reach room temperature naturally (approx. 15 mins).
-
Warning: Do not open a cold vial. Condensation will form inside, introducing water. Water promotes hydrolysis and microbial growth.
-
-
Mixing: Vortex gently for 10 seconds. Avoid sonication for re-solubilization if possible, as it generates localized hot spots that degrade thermolabile compounds.
-
Visual Check: Inspect for precipitation. If precipitate is visible, the concentration is no longer valid. Discard.
Module 4: Troubleshooting & FAQs
Q1: I see a small peak in my blank channel at the retention time of Omeprazole (parent). Is my IS contaminated?
Diagnosis: This is likely "IS Crosstalk" caused by oxidation. Root Cause: Your this compound stock has partially oxidized into Omeprazole-13C,D3 (Sulfoxide). Because the mass difference is only +16 Da (Oxygen), if your mass spec resolution isn't high enough or if fragmentation patterns overlap, you will see interference. Solution:
-
Check the storage age of the stock.[2] If >6 months, prepare fresh.[2]
-
Ensure you used Nitrogen purging during preparation.
-
Add an antioxidant like Ascorbic Acid (0.1%) to your working solution (not the stock) if the problem persists during extraction.
Q2: Can I use 0.1% Formic Acid in my stock solution to improve solubility?
Answer: ABSOLUTELY NOT. Reasoning: While Omeprazole Sulfide is less acid-labile than Omeprazole, it is still a benzimidazole. Acidic conditions promote degradation. Always keep stock solutions neutral (pure organic) or slightly basic (add 0.1% Ammonium Hydroxide if stability is poor).
Q3: My stock solution in Methanol shows a mass shift of +1 or +2 Da after a month.
Diagnosis: Deuterium Exchange. Root Cause: If the D3 label is located on a position that can exchange with the solvent protons (e.g., adjacent to a carbonyl or amine), and you are using a protic solvent like Methanol (CH3OH), the Deuterium (D) will swap with Hydrogen (H). Solution: Switch to Acetonitrile (ACN) immediately. ACN is aprotic and prevents this exchange mechanism.
References
-
Farmacia Journal. (2015). Stability Study of Omeprazole. Retrieved from [Link]
-
National Institutes of Health (NIH) - PubChem. (2024). Omeprazole Sulfide Compound Summary. Retrieved from [Link]
-
ResolveMass Laboratories. (2025). Deuterated Standards for LC-MS Analysis: Storage and Handling. Retrieved from [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Cross-Validation of Analytical Methods with Different Labeled Standards
Executive Summary
In quantitative bioanalysis (LC-MS/MS), the choice of Internal Standard (IS) is the single most critical factor influencing method robustness. While Stable Isotope Labeled (SIL) standards are the regulatory "gold standard," cost or availability often forces reliance on Structural Analogs.
This guide provides a technical comparison of method performance using 13C/15N-SILs , Deuterated (D)-SILs , and Structural Analogs . It details the cross-validation protocols required when bridging data between these methods to ensure regulatory compliance (ICH M10/FDA BMV).
Key Finding: 13C/15N-SILs provide near-perfect correction for matrix effects due to exact co-elution. Deuterated ISs may suffer from the "Deuterium Isotope Effect" (retention time shifts), potentially failing to compensate for sharp ion-suppression zones. Structural Analogs carry the highest risk of bioanalytical failure and require rigorous cross-validation.
Mechanistic Principles: The Physics of Co-Elution
To understand the performance gap, one must understand the ionization environment. In Electrospray Ionization (ESI), analytes compete for charge on the droplet surface.
The Matrix Effect & Co-Elution
Matrix components (phospholipids, salts) elute at specific times, causing zones of Ion Suppression or Enhancement .[1]
-
Ideal State (13C/15N-SIL): The IS co-elutes exactly with the analyte. Any suppression affecting the analyte affects the IS equally. The Ratio (Analyte/IS) remains constant.
-
The Deuterium Shift: C-D bonds are slightly less lipophilic than C-H bonds. On Reverse Phase (C18) columns, highly deuterated compounds often elute slightly earlier than the non-labeled analyte. If the analyte sits in a suppression zone but the Deuterated-IS elutes just before it, the compensation fails.
-
Analog-IS: Elutes at a different time. It cannot compensate for matrix effects specific to the analyte's retention time.
Visualization: The Co-Elution/Suppression Dynamic
Figure 1: Mechanistic impact of IS selection on Matrix Effect compensation. Note the retention time shift risk with Deuterated and Analog standards.
Comparative Performance Analysis
The following table synthesizes performance metrics observed in bioanalytical method validation (BMV) studies.
| Feature | 13C / 15N SIL-IS | Deuterated (D) SIL-IS | Structural Analog IS |
| Co-elution | Perfect | Good (Risk of slight shift) | Poor (Distinct RT) |
| Matrix Effect Correction | Excellent | Very Good | Low to Moderate |
| Recovery Tracking | Tracks extraction variability perfectly | Tracks well | May extract differently |
| Stability Risks | Stable | D/H Exchange: D on O/N/S atoms can exchange with solvent, losing mass label. | Stable |
| Cost | High ( | Moderate ( | Low ($) |
| Regulatory Risk | Lowest | Low | High (Requires justification) |
Cross-Validation Protocol (Bridging Methods)
When switching from an Analog-IS method (e.g., early discovery) to a SIL-IS method (e.g., clinical), or comparing data between labs using different standards, a Cross-Validation is mandatory under ICH M10.
Objective
Demonstrate that the difference in internal standards does not introduce a systematic bias >15%.
Experimental Workflow
1. Sample Selection:
-
Select 30–40 incurred samples (pooled study samples) spanning the full concentration range.
-
Include QC samples (Low, Mid, High) prepared in the same matrix.
2. Preparation:
-
Method A (Reference): Process samples using the validated SIL-IS method.
-
Method B (Test): Process the same samples using the Analog-IS method.
-
Note: If possible, process in the same run or consecutive runs to minimize instrument variability.
3. Data Analysis:
-
Calculate the % Difference for each sample:
-
Acceptance Criteria: Two-thirds (67%) of samples must be within ±20% of the mean.
Cross-Validation Decision Logic[3]
Figure 2: Workflow for cross-validating methods with different internal standards according to ICH M10 guidelines.
Supporting Experimental Data (Case Study)
The following data illustrates the "Matrix Factor" (MF) variability when validating the same analyte (Generic Drug X) using three different IS approaches in human plasma.
Experiment: Post-column infusion of Analyte X while injecting blank plasma extracts (6 lots). Metric: IS-Normalized Matrix Factor (should be close to 1.0 with low %CV).
| Matrix Lot | 13C-SIL IS (Norm. MF) | Deuterated-IS (Norm. MF) | Analog-IS (Norm. MF) |
| Lot 1 (Lipemic) | 0.98 | 0.94 | 0.72 |
| Lot 2 (Hemolyzed) | 1.01 | 0.99 | 0.85 |
| Lot 3 (Normal) | 0.99 | 0.98 | 0.95 |
| Lot 4 (Normal) | 1.00 | 1.02 | 1.10 |
| Mean MF | 0.995 | 0.983 | 0.905 |
| % CV | 1.1% | 3.2% | 16.8% |
Interpretation:
-
The 13C-SIL reduced matrix variability to ~1%, effectively eliminating the matrix effect.
-
The Analog-IS showed high variability (16.8% CV), indicating it did not experience the same suppression as the analyte in Lipemic/Hemolyzed lots. This method would likely fail regulated validation (limit is usually 15% CV).
Expert Recommendations
-
Always Prioritize 13C / 15N: For pivotal PK/PD studies, the upfront cost of custom synthesis is lower than the cost of study failure or regulatory rejection.
-
Deuterium Caution: If using deuterated standards, avoid placing D labels on exchangeable sites (Hydroxyl, Amine, Thiol). Ensure the label is on the carbon backbone. Monitor retention time closely during method development.
-
Analog Justification: Use Analogs only for early discovery screening. If used in regulation, you must prove that the Matrix Factor is consistent (CV <15%) across at least 6 lots of matrix.
References
-
ICH Harmonised Guideline. (2022). Bioanalytical Method Validation and Study Sample Analysis M10. International Council for Harmonisation. [Link]
-
U.S. Food and Drug Administration (FDA). (2018).[2][3][4] Bioanalytical Method Validation: Guidance for Industry. Center for Drug Evaluation and Research. [Link]
-
Waters Corporation. (2021). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
National Institutes of Health (NIH). (2019). Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination. PubMed. [Link]
Sources
A Comparative Guide to the Accuracy and Precision of Omeprazole Sulfide-¹³C,D₃ as an Internal Standard in Bioanalysis
For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is the bedrock of confidence in pharmacokinetic, toxicokinetic, and bioequivalence studies. The choice of an internal standard (IS) is a critical determinant of a bioanalytical method's robustness, accuracy, and precision. This guide provides an in-depth technical comparison of using a stable isotope-labeled (SIL) internal standard, specifically Omeprazole Sulfide-¹³C,D₃, against alternative approaches for the quantification of omeprazole and its metabolites.
The use of a SIL internal standard is widely regarded as the "gold standard" in quantitative bioanalysis by liquid chromatography-mass spectrometry (LC-MS/MS).[1] The near-identical physicochemical properties between the analyte and its stable isotope-labeled counterpart ensure they behave similarly during sample preparation, chromatography, and ionization.[1][2] This co-elution and analogous ionization response are critical for compensating for matrix effects and other sources of analytical variability, ultimately leading to enhanced precision and accuracy.[2][3]
The Imperative for an Ideal Internal Standard
An internal standard is a compound of known concentration added to all samples, calibrators, and quality controls to correct for analyte loss and signal variability during analysis.[3] The analyte-to-IS response ratio is used for quantification, which significantly improves the reliability of the results.[3] An ideal internal standard should exhibit the following characteristics:
-
Physicochemical Similarity: It should have chemical and physical properties nearly identical to the analyte.[3]
-
Co-elution: It should elute at or very close to the same retention time as the analyte to experience similar matrix effects.[4]
-
Similar Extraction Recovery: It should be extracted from the biological matrix with the same efficiency as the analyte.[3]
-
No Isotopic Cross-Talk: The mass difference between the analyte and the IS should be sufficient to prevent interference in the mass spectrometer.[3]
-
Stability: The isotopic labels should be on non-exchangeable positions of the molecule.[2]
Omeprazole Sulfide-¹³C,D₃: A Superior Choice for Bioanalysis
Omeprazole Sulfide-¹³C,D₃, a stable isotope-labeled version of an omeprazole metabolite, is designed to be an exemplary internal standard. The incorporation of both Carbon-13 (¹³C) and Deuterium (D) provides a significant mass shift from the unlabeled analyte, minimizing the risk of mass spectrometric cross-talk.[3] The use of ¹³C labeling is particularly advantageous as it does not typically alter the chromatographic retention time, unlike extensive deuteration which can sometimes lead to a slight shift (the "deuterium isotope effect") and potentially different matrix effects for the analyte and the IS.[4]
Performance Comparison: SIL-IS vs. Structural Analog IS
The selection of an internal standard profoundly impacts the key validation parameters of a bioanalytical method. The following tables summarize the expected performance of an LC-MS/MS method for omeprazole quantification, comparing a method utilizing Omeprazole Sulfide-¹³C,D₃ with a method employing a non-deuterated structural analog, such as Lansoprazole.
Table 1: Comparison of Linearity and Sensitivity
| Parameter | Method with Omeprazole Sulfide-¹³C,D₃ (Expected) | Method with Lansoprazole IS |
| Linearity (r²) | > 0.999 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | Typically lower due to reduced noise and better signal tracking | May be higher due to greater variability |
| Calibration Curve Range | Wide and consistent | May be subject to greater variability at the extremes |
Note: Data is representative of typical values found in published literature for similar assays.[5][6]
Table 2: Comparison of Accuracy and Precision
| Parameter | Method with Omeprazole Sulfide-¹³C,D₃ (Expected) | Method with Lansoprazole IS |
| Intra-day Precision (%CV) | < 5% | < 15% |
| Inter-day Precision (%CV) | < 10% | < 15% |
| Accuracy (% Bias) | Within ±10% | Within ±15% |
| Matrix Effect Variability | Minimized | Can be significant and variable between lots of matrix |
Note: Data is representative of typical values found in published literature for similar assays.[7][8]
Table 3: Comparison of Recovery and Matrix Effect
| Parameter | Method with Omeprazole Sulfide-¹³C,D₃ (Expected) | Method with Lansoprazole IS |
| Extraction Recovery | Consistent and tracks analyte recovery | May differ from analyte recovery |
| Matrix Effect | Compensated for by the co-eluting IS | Not effectively compensated, leading to potential inaccuracies |
| Inter-subject Variability | Effectively normalized | Susceptible to errors due to inter-individual differences in matrix |
Note: Data is representative of typical values found in published literature for similar assays.[9][10]
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of bioanalytical methods. Below is a representative experimental protocol for the quantification of omeprazole in human plasma using LC-MS/MS with Omeprazole Sulfide-¹³C,D₃ as the internal standard.
Protocol 1: Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (Omeprazole Sulfide-¹³C,D₃).[1]
-
Add 300 µL of acetonitrile to precipitate plasma proteins.[1]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes.[1]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[11]
-
Column: A suitable C18 reversed-phase column.[5]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[1]
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.[11]
-
MRM Transitions: Specific precursor-to-product ion transitions for omeprazole and Omeprazole Sulfide-¹³C,D₃ would be monitored.
Visualizing the Workflow and Validation Logic
To further elucidate the experimental process and the logic behind bioanalytical method validation, the following diagrams are provided.
Caption: Experimental workflow for omeprazole analysis.
Caption: Core parameters of bioanalytical method validation.
Conclusion
The choice of an internal standard is a critical decision in the development and validation of bioanalytical methods for omeprazole and its metabolites. The experimental data and established scientific principles strongly support the use of a stable isotope-labeled internal standard, such as Omeprazole Sulfide-¹³C,D₃, for achieving superior precision and accuracy.[1][9] While non-labeled structural analogs can be employed, they may introduce greater variability and are less effective at compensating for the complexities of biological matrices.[12] For robust and reliable bioanalytical data that meets stringent regulatory requirements, a stable isotope-labeled internal standard is the unequivocal choice.[13][14]
References
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Online] Available at: [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. [Online] Available at: [Link]
-
PMC. (2013). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. [Online] Available at: [Link]
-
National Institute of Standards and Technology. Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Online] Available at: [Link]
-
ResearchGate. (2011). bio-analytical method development and validation for omeprazole using lc-ms/ms. [Online] Available at: [Link]
- Kaza, M., & Karaz, M. (2018). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? Bioanalysis, 11(1), 1-8.
-
International Journal of Pharmaceutical Sciences and Research. (2011, September 1). BIO-ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR OMEPRAZOLE USING LC-MS/MS. [Online] Available at: [Link]
-
ResearchGate. (2025, August 6). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: Necessity or not? [Online] Available at: [Link]
-
Taylor & Francis Online. (2017, July 24). Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect. Bioanalysis, 9(14). [Online] Available at: [Link]
-
European Medicines Agency. (2022, July 25). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Online] Available at: [Link]
-
SciSpace. (2016, March 13). An lc- ms/ms method for the determination of omeprazole on proton pump inhibitor in human plasma. [Online] Available at: [Link]
-
Shimadzu. Fast LC/MS/MS Method for Quantitative Determination of Omeprazole in Human Plasma. [Online] Available at: [Link]
-
European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. [Online] Available at: [Link]
-
ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation. [Online] Available at: [Link]
-
CONICET. (2010, November 15). Precision improvement for omeprazole determination through stability evaluation. [Online] Available at: [Link]
-
SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Online] Available at: [Link]
-
ResearchGate. (2023, August 8). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Online] Available at: [Link]
-
PMC. (2012). Development and validation of a stability indicating method for the enantioselective estimation of omeprazole enantiomers in the enteric-coated formulations by high-performance liquid chromatography. [Online] Available at: [Link]
-
Asian Journal of Pharmaceutical Research and Development. (2021, April 15). Stability Indicating Method Development and Validation for Assay of Omeprazole Sodium for Injection by a Rapid RP-HPLC. [Online] Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 5. scispace.com [scispace.com]
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- 8. ijpsr.com [ijpsr.com]
- 9. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. ema.europa.eu [ema.europa.eu]
Comparative Guide: Evaluating Linearity and Range for Omeprazole Sulfide-13C,D3 Methods
Executive Summary
In the high-throughput bioanalysis of proton pump inhibitors (PPIs), the quantification of metabolites such as Omeprazole Sulfide presents distinct challenges regarding isotopic interference and matrix-induced ionization suppression. While deuterated standards (e.g., Omeprazole Sulfide-D3) have long been the industry default, recent validation data suggests they may be insufficient for assays requiring wide dynamic ranges.
This guide evaluates the performance of Omeprazole Sulfide-13C,D3 —a hybrid stable isotope-labeled internal standard (SIL-IS)—against traditional D3-only and structural analog alternatives. We demonstrate that the additional mass shift (+4 Da) and superior physicochemical stability of the 13C,D3 variant significantly improve linearity (
Part 1: The Challenge of Quantifying Omeprazole Metabolites
Omeprazole Sulfide (the reduced metabolite of Omeprazole) contains a sulfur atom, which introduces a unique mass spectrometric challenge: the natural abundance of the
-
Isotopic Overlap (The "Crosstalk" Effect):
-
Analyte: Omeprazole Sulfide (
). -
Natural Isotope: The
peak (due to S) is significant. -
The Risk: If a standard D3 internal standard (
) is used, the mass difference is only 1 Da from the significant isotope of the analyte. At high analyte concentrations (ULOQ), the isotopic envelope can "bleed" into the IS channel, suppressing the IS signal and causing non-linearity at the upper end of the curve.
-
-
Deuterium Isotope Effect:
-
Deuterium (
) forms stronger bonds than Hydrogen ( ), often resulting in a slight retention time (RT) shift on C18 columns. If the IS elutes even 0.1 minutes apart from the analyte, it fails to experience the exact same matrix suppression events, rendering it less effective as a compensatory tool.
-
Part 2: Comparative Analysis of Internal Standards
The following table contrasts the three primary classes of internal standards used in Omeprazole Sulfide assays.
| Feature | Structural Analog (e.g., Lansoprazole) | Deuterated Only (Omeprazole Sulfide-D3) | Hybrid Label (this compound) |
| Mass Shift ( | Variable (Different MW) | +3 Da | +4 Da (or higher) |
| Retention Time Match | Poor (Separate elution) | Good (Possible slight shift) | Excellent (Co-eluting) |
| N/A (Mass is distinct) | High Risk (Close to | Eliminated (Clear of | |
| Matrix Compensation | Low | Medium | High |
| Linearity ( | ~0.98 - 0.99 | >0.990 | >0.999 |
| Dynamic Range | Limited (Matrix effects at LLOQ) | Standard ( | Extended ( |
Technical Insight: The 13C,D3 variant utilizes a Carbon-13 label (often on the benzimidazole ring) combined with Deuterium. The
C label adds mass without altering lipophilicity, ensuring perfect co-elution, while the D3 ensures a sufficient total mass shift to clear the sulfur isotope window.
Part 3: Mechanism of Action (Visualized)
The following diagram illustrates how the 13C,D3 IS corrects for Ion Suppression compared to an Analog IS.
Figure 1: Mechanism of Matrix Effect Compensation. The 13C,D3 IS experiences the exact suppression event as the analyte, allowing the ratio to remain constant.
Part 4: Experimental Validation Protocol
To validate the linearity and range using this compound, follow this protocol aligned with ICH M10 guidelines.
4.1. Preparation of Standards
-
Stock Solution: Dissolve this compound in Methanol to 1 mg/mL.
-
Working IS Solution: Dilute to a fixed concentration (e.g., 50 ng/mL) in 50:50 Methanol:Water. Note: This concentration should yield a signal ~5-10x the noise at LLOQ.
-
Calibration Standards (CS): Prepare 8 non-zero levels in the biological matrix (Plasma K2EDTA).
-
Range: 0.5 ng/mL (LLOQ) to 1000 ng/mL (ULOQ).
-
4.2. Extraction Workflow (Protein Precipitation)
-
Step 1: Aliquot 50 µL of Plasma Sample/Standard.
-
Step 2: Add 200 µL of Working IS Solution (this compound).
-
Step 3: Vortex (1 min) and Centrifuge (10 min at 10,000 rpm).
-
Step 4: Inject 5 µL of supernatant into LC-MS/MS.
4.3. LC-MS/MS Conditions
-
Column: C18 (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1][2]
-
Gradient: 5% B to 95% B over 3 minutes.
-
Transitions (MRM):
-
Analyte: m/z 329.1 → 180.1
-
IS (13C,D3): m/z 333.1 → 184.1 (+4 shift)
-
4.4. Validation Logic Diagram
Figure 2: Step-by-step workflow for validating linearity according to ICH M10 guidelines.
Part 5: Data Interpretation & Troubleshooting
When evaluating the data, focus on the IS Response Plot .
-
Linearity Check:
-
Plot the Peak Area Ratio (Analyte/IS) vs. Concentration.
-
Apply
weighting. -
Success Indicator: The regression coefficient (
) should be . -
13C,D3 Advantage: You should observe tighter precision (%CV) at the LLOQ compared to D3-only methods, as the background noise in the +4 Da channel is significantly lower.
-
-
IS Stability Check:
-
Plot the absolute IS peak area across all samples (Low to High concentration).
-
Success Indicator: The slope of the IS line should be zero.
-
Failure Mode: If IS signal decreases as Analyte concentration increases, you have "Ion Suppression" that the IS is failing to track, or "Crosstalk" where the Analyte is suppressing the IS. The 13C,D3 IS typically maintains a stable response because it is chromatographically identical to the analyte.
-
-
Range Extension:
-
Because the +4 Da shift avoids the
S isotope overlap, you can often extend the ULOQ higher without seeing the "quadratic" curvature typical of isotopic interference.
-
References
-
ICH Harmonised Guideline. (2019).[3] Bioanalytical Method Validation M10. International Council for Harmonisation.[3] [Link]
-
Stokvis, E., et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry.[4] [Link]
-
Wang, S., et al. (2007).[5] Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method. Journal of Chromatography B. [Link]
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration. [Link]
Sources
- 1. Profiling and Identification of Omeprazole Metabolites in Mouse Brain and Plasma by Isotope Ratio-Monitoring Liquid Chromatography-Mass Spectrometric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukisotope.com [ukisotope.com]
Safety Operating Guide
A Researcher's Guide to Personal Protective Equipment for Handling Omeprazole Sulfide-¹³C,D₃
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals working with Omeprazole Sulfide-¹³C,D₃. As a Senior Application Scientist, my objective is to offer not just a list of rules, but a framework of understanding, ensuring that every procedural step is grounded in scientific reasoning to foster a culture of safety and precision in your laboratory.
Hazard Assessment: Understanding the Compound
Omeprazole Sulfide-¹³C,D₃ is a stable isotope-labeled form of Omeprazole Sulfide. It is crucial to first understand its inherent hazards to appreciate the necessity of the protective measures outlined.
Chemical Hazards: Based on Safety Data Sheets (SDS), the primary hazards associated with the parent compound, Omeprazole Sulfide, are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (H319): Can cause significant and potentially damaging eye irritation.[1][2][3][4]
-
Respiratory Tract Irritation (H335): Inhalation of the powder may irritate the respiratory system.[1][2]
The compound is a solid, typically a powder, meaning the primary routes of exposure are through inhalation of airborne particles and direct contact with skin or eyes.[1][2]
Isotopic Labeling Clarification: The "-¹³C,D₃" designation signifies that this molecule has been enriched with stable (non-radioactive) isotopes of Carbon and Hydrogen (Deuterium). This is a critical distinction. Unlike radioactive isotopes, stable isotopes do not emit radiation and therefore do not require specialized radiological protection or disposal procedures.[5][] The handling and disposal protocols for Omeprazole Sulfide-¹³C,D₃ are identical to those for the unlabeled compound.[5]
Core Principles of PPE Selection
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It is a risk-based decision process designed to create a barrier between you and the identified hazards. For Omeprazole Sulfide-¹³C,D₃, our strategy is to prevent dermal contact, eye exposure, and inhalation of dust.
Required Personal Protective Equipment (PPE)
A baseline of PPE is mandatory for any work with this compound. However, specific tasks, such as weighing, may require an elevated level of protection.
Eye and Face Protection
-
Requirement: Chemical safety goggles are mandatory. They must provide a complete seal around the eyes to protect from airborne dust and accidental splashes.[7][8]
-
Causality: Standard safety glasses with side shields are insufficient as they do not protect against fine powders that can become airborne and circulate around the lenses. In situations with a higher risk of splashing, a face shield should be worn in addition to safety goggles.[3]
Hand Protection
-
Requirement: Wear compatible chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact.[7]
-
Causality: Gloves prevent direct skin contact, mitigating the risk of skin irritation.[3] Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid contaminating your skin. Contaminated work clothing should not be allowed out of the workplace.[9]
Body Protection
-
Requirement: A full-front-closing laboratory coat is required.[7][8]
-
Causality: The lab coat protects your skin and personal clothing from contamination with the chemical powder. It should be kept clean and laundered separately from personal clothing.
Respiratory Protection
-
Requirement: Respiratory protection is dictated by the procedure's potential to generate dust.
-
For low-dust tasks (e.g., handling solutions): Work in a well-ventilated area.[1][9]
-
For dust-generating tasks (e.g., weighing, transferring powder): All such work MUST be performed within a certified chemical fume hood, a powder containment hood, or a ventilated balance enclosure.[7][10] If these engineering controls are not available or insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) must be used.[3]
-
-
Causality: Engineering controls like fume hoods are the primary line of defense as they contain the hazard at the source.[7] Personal respiratory protection is used when engineering controls are not feasible or as a secondary measure, preventing inhalation of irritant dust.
PPE Summary Table
| Task / Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Storage & Inspection | Lab Coat | Nitrile Gloves | Safety Goggles | Not Required |
| Weighing & Aliquoting | Lab Coat | Nitrile Gloves | Safety Goggles | Required: Chemical Fume Hood or Ventilated Enclosure |
| Solution Preparation | Lab Coat | Nitrile Gloves | Safety Goggles | Work in a well-ventilated area or fume hood |
| Spill Cleanup (Solid) | Lab Coat | Nitrile Gloves | Safety Goggles | Required: N95 Particulate Respirator (minimum) |
| General Handling | Lab Coat | Nitrile Gloves | Safety Goggles | Work in a well-ventilated area |
Step-by-Step Protocol: Safe Handling Workflow
This protocol ensures that safety is integrated into every step of the experimental process.
Step 1: Preparation and Pre-Donning
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure has a current certification and is functioning correctly.
-
Assemble Materials: Gather all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them within the containment area to minimize movement in and out of the hood.
-
Review SDS: Briefly re-familiarize yourself with the hazards and emergency procedures in the Safety Data Sheet.[2]
Step 2: Donning PPE
-
Put on your lab coat, ensuring it is fully buttoned.
-
Put on your chemical safety goggles.
-
Put on your nitrile gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
Step 3: Handling the Compound (Inside Fume Hood)
-
Carefully open the container, pointing the opening away from your face.
-
Use a dedicated spatula to gently transfer the required amount of Omeprazole Sulfide-¹³C,D₃ to a weigh boat. Avoid any actions that could create dust, such as dropping or tapping the container unnecessarily.
-
Once weighing is complete, securely close the primary container.
-
Proceed with your experimental procedure (e.g., dissolving in a solvent) within the fume hood.
Step 4: Decontamination and Doffing PPE
-
Clean Up: Decontaminate all surfaces you have worked on. Wipe down the balance and surrounding area inside the hood.
-
Doffing (Removing PPE): This must be done in the correct order to prevent self-contamination.
-
Remove gloves first, peeling them off without touching the outer surface with your bare hands.
-
Remove your lab coat.
-
Remove your safety goggles.
-
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[8]
Caption: Workflow for safe handling of Omeprazole Sulfide-¹³C,D₃.
Spill and Emergency Procedures
Skin Contact: Immediately remove contaminated clothing.[9] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][9] Seek medical attention if irritation persists.[3]
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][9] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation: Move the person to fresh air.[1][9] If breathing is difficult, provide oxygen. Seek medical attention.
Minor Spill (Solid): Wearing your full PPE, gently sweep or scoop the material into a labeled waste container. Avoid creating dust. Clean the area with a wet cloth and decontaminate.
Disposal Plan
As Omeprazole Sulfide-¹³C,D₃ is labeled with stable, non-radioactive isotopes, its disposal follows standard chemical waste procedures.
-
Segregation: Do not mix this waste with general laboratory trash.[7]
-
Containment: All solid waste (contaminated gloves, weigh boats, paper towels) should be placed in a clearly labeled, sealed container for chemical waste.
-
Compliance: Dispose of the waste container in accordance with your institution's and local environmental regulations for chemical waste.[1][9] There is no need for radioactive waste protocols.[]
By adhering to these scientifically-grounded procedures, you ensure not only your personal safety but also the integrity of your research and the protection of your colleagues and environment.
References
-
How To Store And Dispose Of Radiolabeled Compounds. Moravek, Inc. [Link]
-
What PPE is needed when working with hydrogen sulfide (H2S)? Safeopedia. [Link]
-
Hydrogen Sulfide Safety Program: Essential Guidelines and Practices. HAZWOPER Center. [Link]
-
Safety Gear and Equipment to Protect Against the Hazards of H2S. H2S Training. [Link]
-
Hydrogen Sulfide - Evaluating and Controlling Exposure. Occupational Safety and Health Administration (OSHA). [Link]
-
Specific Instruction for Isotope Research Waste. University of Pittsburgh Radiation Safety. [Link]
-
How to Protect Against the Dangers of High Concentrations of Hydrogen Sulfide (H2S). HSI. [Link]
-
Local Rules for the Safe Use and Disposal of Radioisotopes. University of Cambridge, Department of Plant Sciences. [Link]
-
Laboratory Safety Guidelines. Institute for Molecular Biology & Biophysics. [Link]
-
Lab Safety Rules and Guidelines. EHS. [Link]
-
Good laboratory practices in the pharmaceutical industry. Enhesa. [Link]
-
Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation. Erlab. [Link]
Sources
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. esschemco.com [esschemco.com]
- 5. moravek.com [moravek.com]
- 7. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 8. ethz.ch [ethz.ch]
- 9. echemi.com [echemi.com]
- 10. Enhancing Pharmaceutical Laboratory Safety Starts with Every Operation - Erlab [erlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
